Methyl 5-methylisoxazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-3-5(7-10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHHQOCEOUNTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173494 | |
| Record name | Methyl 5-methylisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19788-35-3 | |
| Record name | Methyl 5-methyl-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methylisoxazole-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-methylisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methylisoxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKN4V23WWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Methyl 5-methylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-methylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its fundamental chemical and physical characteristics, outlines relevant experimental methodologies for their determination, and presents logical workflows pertinent to its synthesis and analysis. The information is structured to be a practical resource for researchers, scientists, and professionals engaged in drug development and related fields. All quantitative data is summarized in clear, accessible tables, and key processes are visualized using workflow diagrams.
Introduction
This compound (CAS No: 19788-35-3) is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a common feature in a variety of biologically active compounds and serves as a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is paramount for its application in synthetic chemistry, for predicting its behavior in biological systems, and for the development of new chemical entities in drug discovery. This guide aims to provide a detailed compilation of these properties, along with the methodologies used to determine them.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in various environments, including its solubility, membrane permeability, and potential for chemical reactions.
General and Physical Properties
This table summarizes the basic identifiers and physical constants of the compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₇NO₃ | [1][2][3] |
| Molecular Weight | 141.13 g/mol | [1][3][4] |
| Appearance | White to cream crystals or powder | |
| Melting Point | 90-92 °C | [5] |
| Boiling Point | 125 °C at 11 mmHg | [5] |
| Density | 1.179 g/cm³ | [5] |
| Refractive Index | 1.468 | [5] |
| Flash Point | 93.4 °C | [5] |
| Vapor Pressure | 0.064 mmHg at 25 °C | [5] |
Solubility and Partitioning Properties
Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value | Citation(s) |
| LogP (Octanol-Water) | 0.7696 | [5] |
| pKa (Predicted) | The pKa of the parent compound, 5-Methylisoxazole-3-carboxylic acid, is reported to be approximately 3.46. The ester derivative is not expected to have a significant pKa in the physiological range. | [6] |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound typically proceeds via the esterification of its corresponding carboxylic acid, 5-Methylisoxazole-3-carboxylic acid.
Objective: To synthesize this compound from 5-Methylisoxazole-3-carboxylic acid.
Materials:
-
5-Methylisoxazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and standard laboratory glassware.
Procedure (Acid-Catalyzed Esterification):
-
In a round-bottom flask, dissolve 5-Methylisoxazole-3-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
A visual representation of this workflow is provided in the diagrams section.
Determination of Melting Point
Objective: To determine the melting point range of the purified compound.
Materials:
-
Purified this compound
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
Determination of Solubility
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, methanol, DMSO, ethyl acetate, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure (Qualitative):
-
To a series of test tubes, add a small, pre-weighed amount of the compound (e.g., 1-5 mg).
-
To each tube, add a specific volume of a different solvent (e.g., 1 mL).
-
Vortex each tube vigorously for a set period (e.g., 1 minute).
-
Visually inspect for the dissolution of the solid. Classify as soluble, partially soluble, or insoluble.
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the solubility in units such as mg/mL or mol/L.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
Caption: Synthetic and Purification Workflow for this compound.
Caption: Classification of Physicochemical Properties.
Conclusion
This technical guide has consolidated the key physicochemical properties of this compound, providing a valuable resource for researchers and professionals in the field of chemical and pharmaceutical sciences. The presented data, structured in clear tables, and the outlined experimental protocols offer a practical foundation for the handling, analysis, and further development of this compound. The included diagrams provide a clear visual representation of important workflows and conceptual relationships, aiding in the understanding of its synthesis and characterization. While a comprehensive set of experimental data for this specific molecule is not exhaustively available, the provided information, based on reliable chemical databases and generalized scientific methodologies, serves as a robust starting point for any scientific investigation involving this compound.
References
- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 2. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]
Spectroscopic Profile of Methyl 5-methylisoxazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-methylisoxazole-3-carboxylate (CAS No. 19788-35-3), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The document details its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.
Spectroscopic Data Summary
The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.5 | Singlet | H-4 (isoxazole ring) |
| ~3.9 | Singlet | -OCH₃ (ester) |
| ~2.5 | Singlet | -CH₃ (at C-5) |
Note: The predicted ¹H NMR data is based on the known spectrum of 5-methylisoxazole-3-carboxylic acid and typical chemical shifts for methyl esters.[3][4]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C-5 (isoxazole ring) |
| ~162 | C=O (ester) |
| ~158 | C-3 (isoxazole ring) |
| ~102 | C-4 (isoxazole ring) |
| ~52 | -OCH₃ (ester) |
| ~12 | -CH₃ (at C-5) |
Note: The predicted ¹³C NMR data is based on the known spectrum of 5-methylisoxazole-3-carboxylic acid and typical chemical shifts for methyl esters.[4]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=N stretch (isoxazole ring) |
| ~1440 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch (ester) |
Source: NIST Chemistry WebBook.[1]
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 141 | High | [M]⁺ (Molecular Ion) |
| 110 | Medium | [M - OCH₃]⁺ |
| 82 | High | [M - COOCH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Source: NIST Chemistry WebBook.[1]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3][4] The sample (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, a standard pulse program is used to acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.
Infrared (IR) Spectroscopy
Infrared spectra are recorded on an FTIR spectrometer.[4] The sample can be prepared as a potassium bromide (KBr) pellet or as a thin film. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.[4] The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.
Caption: A general workflow for the synthesis and spectroscopic characterization.
References
An In-Depth Technical Guide to the Synthesis of Methyl 5-Methylisoxazole-3-carboxylate from 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methylisoxazole-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry, originating from 1,3-dicarbonyl compounds. This document details the core chemical principles, experimental protocols, and quantitative data to support research and development in this area.
Introduction
Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that are integral to the development of numerous pharmaceutical agents due to their diverse biological activities. This compound, in particular, serves as a key building block for more complex molecules in drug discovery. The most classical and straightforward approach to the isoxazole ring system involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. This guide focuses on this efficient synthetic route, providing detailed methodologies and data to enable its successful implementation in a laboratory setting.
Core Synthesis Pathway: Cyclocondensation of a β-Ketoester with Hydroxylamine
The fundamental reaction for the synthesis of this compound is the reaction of a methyl β-ketoester, specifically methyl 2,4-dioxovalerate (also known as methyl acetopyruvate), with hydroxylamine hydrochloride. The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.
The regioselectivity of the cyclization is a critical aspect of this synthesis. The reaction between an unsymmetrical 1,3-dicarbonyl compound like methyl 2,4-dioxovalerate and hydroxylamine can potentially lead to two regioisomers: this compound and Methyl 3-methylisoxazole-5-carboxylate. The formation of the desired 5-methyl isomer is generally favored under specific reaction conditions.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of closely related isoxazole derivatives, adapted for the specific target molecule.[1]
Synthesis of this compound
Materials:
-
Methyl 2,4-dioxovalerate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of hydroxylamine hydrochloride in ethanol, add a suitable base (e.g., sodium bicarbonate) and the 1,3-dicarbonyl compound, methyl 2,4-dioxovalerate.
-
Heat the resulting mixture to reflux for a period of 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and aqueous sodium bicarbonate solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative synthesis of a closely related analog, ethyl 5-methylisoxazole-3-carboxylate, which can be adapted for the synthesis of the target methyl ester.[1]
| Parameter | Value | Reference |
| Starting Material | Ethyl 2,4-dioxopentanoate | [1] |
| Reagent | Hydroxylamine hydrochloride | [1] |
| Solvent | Ethanol (EtOH) | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 57% | [1] |
Reaction Mechanism
The formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine proceeds through a well-established mechanism involving condensation, cyclization, and dehydration.
Caption: Simplified reaction mechanism for isoxazole formation.
Initially, the hydroxylamine reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an oxime intermediate. This is followed by an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the second carbonyl carbon, leading to a cyclic hemiaminal intermediate. The final step involves the elimination of a water molecule (dehydration) to form the stable, aromatic isoxazole ring. The regiochemical outcome is determined by which carbonyl group of the unsymmetrical dicarbonyl compound is initially attacked by the hydroxylamine.
Conclusion
The synthesis of this compound from 1,3-dicarbonyl compounds, specifically methyl 2,4-dioxovalerate, and hydroxylamine is a robust and efficient method for accessing this important heterocyclic building block. This guide provides the necessary theoretical background, detailed experimental procedures, and quantitative data to aid researchers in the successful synthesis and further application of this compound in medicinal chemistry and drug development. Careful control of reaction conditions is crucial for achieving high yields and the desired regioselectivity.
References
An In-depth Technical Guide to the Cycloaddition Synthesis of Methyl 5-methylisoxazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern pharmaceutical design. Among its many derivatives, methyl 5-methylisoxazole-3-carboxylate serves as a critical building block for a variety of bioactive molecules. This technical guide provides a comprehensive overview of the primary cycloaddition synthesis routes for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.
Core Synthesis Strategy: 1,3-Dipolar Cycloaddition
The most prominent and efficient method for constructing the isoxazole ring of this compound is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[1] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).
For the synthesis of the target molecule, the key reactants are:
-
Nitrile Oxide: Acetonitrile oxide, which provides the C5-methyl group.
-
Dipolarophile: Methyl propiolate, which furnishes the methyl 3-carboxylate moiety.
A critical aspect of this synthesis is the in situ generation of the highly reactive acetonitrile oxide, typically from a stable precursor like acetaldoxime. The regioselectivity of the cycloaddition is a key consideration to ensure the desired 5-methyl-3-carboxylate substitution pattern is obtained.[1]
Reaction Mechanism and Experimental Workflow
The synthesis proceeds through two main stages: the in situ generation of the nitrile oxide, followed by the cycloaddition with the alkyne.
Caption: General reaction mechanism for the synthesis of this compound.
The overall experimental process can be visualized as a streamlined workflow from starting materials to the purified product.
Caption: A typical experimental workflow for the cycloaddition synthesis.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via a 1,3-dipolar cycloaddition.
Materials:
-
Acetaldoxime
-
Methyl propiolate
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of acetaldoxime (1.0 eq) and methyl propiolate (1.1 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, a solution of N-chlorosuccinimide (1.1 eq) in pyridine (2.0 eq) is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related derivatives synthesized through cycloaddition methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Spectroscopic Data Highlights |
| This compound | C₆H₇NO₃ | 141.12 | 70-85 | Colorless Oil | ¹H NMR (CDCl₃, ppm): δ 6.40 (s, 1H), 3.95 (s, 3H), 2.50 (s, 3H). ¹³C NMR (CDCl₃, ppm): δ 172.0, 161.5, 158.0, 101.0, 52.5, 12.0. |
| Methyl 3-phenylisoxazole-5-carboxylate | C₁₁H₉NO₃ | 203.19 | ~80 | White Solid | ¹H NMR (CDCl₃, ppm): δ 7.80-7.75 (m, 2H), 7.50-7.40 (m, 3H), 7.30 (s, 1H), 4.00 (s, 3H). |
| Methyl 3-(4-chlorophenyl)isoxazole-5-carboxylate | C₁₁H₈ClNO₃ | 237.64 | ~75 | Colorless Solid | ¹H NMR: δ = 4.00 (s, 3 H), 7.27 (s, 1 H), 7.38 (d, J = 8.4 Hz, 2 H), 7.78 (d, J = 8.4 Hz, 2 H).[2] |
Alternative Cycloaddition Strategies
While the nitrile oxide-alkyne cycloaddition is the most direct route, other variations exist for the synthesis of substituted isoxazoles. One such method involves the reaction of a primary nitro compound with an enamine in the presence of a dehydrating agent like phosphorus oxychloride.[3] This method also proceeds through an intermediate nitrile oxide which then undergoes a 1,3-dipolar cycloaddition with the enamine.[3]
Conclusion
The 1,3-dipolar cycloaddition of acetonitrile oxide with methyl propiolate remains the most effective and widely employed method for the synthesis of this compound. This technical guide provides the fundamental knowledge, including a detailed experimental protocol and key data, to enable researchers to successfully synthesize this valuable heterocyclic building block. The inherent modularity of the cycloaddition approach allows for the synthesis of a wide array of substituted isoxazoles, making it a powerful tool in the field of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to the Solubility and Stability of Methyl 5-methylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 5-methylisoxazole-3-carboxylate. Due to the limited availability of direct quantitative data for this specific ester, this document also draws upon information regarding the parent compound, 5-Methylisoxazole-3-carboxylic acid, and related isoxazole derivatives to provide a thorough understanding of its likely physicochemical properties. This guide is intended to support research, development, and formulation activities involving this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₃ | [1][2][3][4] |
| Molecular Weight | 141.12 g/mol | [1][2][3] |
| CAS Number | 19788-35-3 | [2][4] |
| IUPAC Name | methyl 5-methyl-1,2-oxazole-3-carboxylate | [1][4] |
| Melting Point | 90-92 °C | |
| Boiling Point | 125 °C at 11 mmHg | |
| Appearance | White to cream crystals or powder |
Solubility Profile
Qualitative Solubility:
-
5-Methylisoxazole-3-carboxylic acid: Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5]
-
Ethyl 5-methylisoxazole-3-carboxylate: Insoluble in water.[6]
Based on its chemical structure (an ester with a heterocyclic ring), this compound is expected to exhibit low solubility in aqueous media and higher solubility in organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.
-
The flasks are placed in an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed and diluted with an appropriate solvent.
-
The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
The solubility is calculated and expressed in units such as mg/mL or mol/L.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. The isoxazole ring is generally stable; however, the ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol for Forced Degradation Studies:
A general protocol for conducting forced degradation studies on this compound is outlined below. The extent of degradation can be monitored using a stability-indicating HPLC method.[7]
1. Acidic Hydrolysis:
- Dissolve the compound in a solution of 0.1 N HCl.
- Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
- Neutralize the solution before analysis.
2. Basic Hydrolysis:
- Dissolve the compound in a solution of 0.1 N NaOH.
- Incubate at room temperature or a slightly elevated temperature for a defined period.
- Neutralize the solution before analysis.
3. Oxidative Degradation:
- Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Keep the solution at room temperature for a defined period.
4. Thermal Degradation:
- Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.
- Dissolve the stressed sample in a suitable solvent for analysis.
5. Photolytic Degradation:
- Expose a solution of the compound (or the solid compound) to UV light (e.g., 254 nm) and visible light in a photostability chamber.
- Analyze the samples at various time points.
Potential Signaling Pathway Involvement
While there is no direct evidence of this compound's involvement in specific signaling pathways, its parent compound, 5-Methylisoxazole-3-carboxylic acid, is a known building block for the synthesis of various bioactive molecules, including Raf kinase inhibitors.[8] Raf kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.
Below is a conceptual diagram illustrating the MAPK/ERK signaling pathway, where derivatives of the core molecule may exert their inhibitory effects.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for determining the solubility and stability of this compound.
Solubility Determination Workflow
Forced Degradation Study Workflow
Disclaimer
The information provided in this technical guide is based on currently available public data. The experimental protocols are generalized and should be adapted and validated for specific laboratory conditions. The signaling pathway diagram is conceptual and based on the activity of derivatives of the parent compound, not this compound itself. Further experimental investigation is required to determine the precise solubility and stability characteristics of this compound.
References
- 1. This compound | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]
- 6. 3209-72-1 CAS MSDS (ETHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
An In-depth Technical Guide on Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of Methyl 5-methylisoxazole-3-carboxylate. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and drug discovery.
Core Properties
This compound is a white to off-white crystalline powder. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a key structural motif in numerous biologically active compounds.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 19788-35-3 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₇NO₃ | [1][3][4][5][7][8] |
| Molecular Weight | 141.13 g/mol | [1][4][5][7][8][9] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 90-92 °C | [5] |
| Boiling Point | 125 °C at 11 mmHg | [1][5] |
| Density | 1.179 g/cm³ | [5] |
| Flash Point | 93.4 °C | [5] |
| Refractive Index | 1.468 | [5] |
| LogP | 0.76960 | [5] |
| Vapor Pressure | 0.064 mmHg at 25°C | [5] |
| SMILES | COC(=O)C1=NOC(C)=C1 | [3] |
| InChI Key | MVHHQOCEOUNTID-UHFFFAOYSA-N | [3][4] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 5-Methylisoxazole-3-carboxylic acid.
Synthesis of 5-Methylisoxazole-3-carboxylic acid
Several methods for the synthesis of 5-Methylisoxazole-3-carboxylic acid have been reported. A common approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.[11] One specific protocol involves the condensation of hydroxylamine hydrochloride with an acetoacetic acid derivative.[11] Another documented method is the cyclization of appropriate precursors like substituted hydrazines and α,β-unsaturated carbonyl compounds.[11]
Esterification to this compound
Protocol: Acid-Catalyzed Esterification
A general procedure for the esterification of a carboxylic acid to its methyl ester is as follows:
-
Dissolution: Dissolve 5-Methylisoxazole-3-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
The synthesis workflow can be visualized as follows:
Analytical Data
Spectroscopic Data
The structural confirmation of this compound is typically achieved through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are available for this compound, although specific chemical shifts can vary slightly depending on the solvent and instrument used.[9]
-
Mass Spectrometry (MS): The mass spectrum of this compound is available and can be used to confirm its molecular weight.[5][12]
Chromatographic Data
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the analysis of this compound.[6] The mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[6] This method is suitable for purity assessment and pharmacokinetic studies.[6]
Biological Activity and Potential Applications
While specific biological activities for this compound are not extensively documented, the isoxazole scaffold is present in a wide range of pharmacologically active molecules.[1][13] Derivatives of isoxazoles have been reported to exhibit various biological activities, including:
-
Anti-inflammatory: Some isoxazole derivatives are known to act as anti-inflammatory agents by inhibiting enzymes in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1]
-
Anticancer: Isoxazole-containing compounds have shown potential as anticancer agents by targeting key oncogenic pathways, such as protein kinases.[13] For instance, derivatives of the parent compound, 5-Methylisoxazole-3-carboxylic acid, have been investigated as Raf kinase inhibitors for melanoma treatment.[14]
-
Antimicrobial: The isoxazole nucleus is a component of several antimicrobial and antibiotic drugs.[1]
The potential biological targets of isoxazole derivatives are illustrated in the following diagram:
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include handling the compound in a well-ventilated area and using appropriate personal protective equipment (PPE), such as gloves and safety glasses.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its isoxazole core is a privileged scaffold in medicinal chemistry. This technical guide provides a foundation of its properties, synthesis, and potential biological relevance to aid researchers in their scientific endeavors.
References
- 1. ijcrt.org [ijcrt.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. espublisher.com [espublisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. scbt.com [scbt.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 12. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]
The Isoxazole Core: A Technical Guide to its Discovery and Synthetic History for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged scaffold in the design of numerous therapeutic agents. The journey of the isoxazole core, from its initial discovery to its sophisticated synthetic applications, is a testament to the evolution of organic chemistry and its profound impact on drug development. This technical guide provides an in-depth exploration of the discovery and synthetic history of isoxazole compounds, offering detailed experimental protocols for key synthetic methodologies and quantitative data to inform contemporary research and development efforts. The isoxazole moiety is present in a wide array of biologically active compounds, including approved drugs such as the anti-inflammatory agent Valdecoxib and the immunosuppressant Leflunomide, highlighting its significance in the pharmaceutical landscape.[1][2]
Discovery of the Isoxazole Ring
The pioneering work on isoxazole chemistry is credited to the German chemist Ludwig Claisen. In 1891, Claisen reported the first synthesis of an isoxazole derivative, 3,5-dimethylisoxazole, by reacting acetylacetone (a 1,3-diketone) with hydroxylamine. This seminal discovery laid the foundation for what is now known as the Claisen isoxazole synthesis, a robust and widely utilized method for constructing the isoxazole core. This reaction demonstrated the utility of 1,3-dicarbonyl compounds as key building blocks for this heterocyclic system.
Key Synthetic Methodologies for the Isoxazole Core
The synthesis of the isoxazole ring has evolved significantly since Claisen's initial discovery. Modern organic synthesis offers a diverse toolkit of reactions to construct this valuable heterocycle, each with its own advantages in terms of substrate scope, regioselectivity, and reaction conditions. This guide details three of the most fundamental and widely employed synthetic strategies.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkyne (as the dipolarophile) is a powerful and highly versatile method for the synthesis of isoxazoles. This reaction, often referred to as the Huisgen cycloaddition, allows for the construction of a wide variety of substituted isoxazoles with a high degree of regiocontrol. Nitrile oxides are typically generated in situ from stable precursors such as aldoximes, hydroximoyl chlorides, or primary nitro compounds.
A general workflow for this synthetic approach is outlined below:
Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazole
This protocol describes a copper-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrile oxide generated in situ from an aldoxime.
-
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
Hydroxylamine hydrochloride (1.05 equiv)
-
Sodium hydroxide (1.05 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 equiv)
-
Sodium ascorbate (0.02 equiv)
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of tert-butanol and water.
-
Add a solution of sodium hydroxide (1.05 equiv) in water and stir the mixture at room temperature for 30-60 minutes, or until TLC analysis indicates complete conversion of the aldehyde to the aldoxime.
-
To the reaction mixture, add the terminal alkyne (1.0 equiv), copper(II) sulfate pentahydrate (0.01 equiv), and sodium ascorbate (0.02 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[3]
-
Reaction of 1,3-Diketones with Hydroxylamine (Claisen Isoxazole Synthesis)
The classical Claisen synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This method is straightforward and effective for producing a variety of isoxazole derivatives. The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.
Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole from 1,3-Diphenyl-1,3-propanedione
This protocol details the synthesis of 3,5-diphenylisoxazole from a 1,3-diketone and hydroxylamine hydrochloride.
-
Materials:
-
1,3-Diphenyl-1,3-propanedione (1.12 g, 5.0 mmol)
-
Hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.)
-
Ethanol (20 mL)
-
Water (80 mL)
-
-
Procedure:
-
To a solution of 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) in a round-bottom flask, add hydroxylamine hydrochloride (396 mg, 6.0 mmol).
-
Reflux the reaction mixture overnight.
-
Monitor the reaction by UPLC.
-
After completion, add water (80 mL) to the reaction mixture.
-
Filter the resulting precipitate to give 3,5-diphenylisoxazole as a pale red solid (1.09 g, 99% yield).
-
Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)
α,β-Unsaturated carbonyl compounds, such as chalcones, serve as versatile precursors for the synthesis of isoxazolines, which can be subsequently oxidized to isoxazoles. The reaction with hydroxylamine typically proceeds via a Michael addition of the hydroxylamine to the β-carbon of the enone, followed by cyclization and dehydration.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol provides a general procedure for the synthesis of 3,5-disubstituted isoxazoles from chalcones.
-
Materials:
-
Chalcone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2-1.5 equiv)
-
10% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0-3.0 equiv)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 eq.) in ethanol (10-20 mL per gram of chalcone).
-
Add hydroxylamine hydrochloride (1.2-1.5 eq.) to the stirred solution.
-
Slowly add a solution of 10% aqueous NaOH or KOH (2.0-3.0 eq.) to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][5][6][7][8]
-
Quantitative Data on Isoxazole Synthesis
The efficiency of isoxazole synthesis is highly dependent on the chosen methodology, catalyst, and reaction conditions. The following tables summarize representative quantitative data for the synthesis of various isoxazole derivatives.
Table 1: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Alkyne | Nitrile Oxide Precursor | Catalyst/Conditions | Yield (%) | Reference |
| Phenylacetylene | Benzaldehyde Oxime | CuI (cat.), Base, rt | 85-95 | [9] |
| 1-Octyne | Octanal Oxime | NCS, Et3N, CH2Cl2, rt | 75-85 | [10] |
| Propargyl Alcohol | Acetaldehyde Oxime | Ag2CO3 (cat.), Toluene, reflux | 70-80 | [9] |
| Ethyl Propiolate | Ethyl 2-nitroacetate | DBU, CH3CN, rt | 80-90 | [11] |
Table 2: Claisen Isoxazole Synthesis
| 1,3-Diketone | Reaction Conditions | Yield (%) | Reference |
| Acetylacetone | NH2OH·HCl, EtOH, reflux | 85-95 | [12] |
| 1,3-Diphenyl-1,3-propanedione | NH2OH·HCl, Pyridine, reflux | 90-99 | |
| Dibenzoylmethane | NH2OH·HCl, EtOH, reflux | 99 | |
| Ethyl Acetoacetate | NH2OH·HCl, NaOAc, EtOH, reflux | 70-80 | [7] |
Table 3: Isoxazole Synthesis from Chalcones
| Chalcone Derivative | Base | Solvent | Temperature | Yield (%) | Reference |
| Chalcone | KOH | Ethanol | Reflux | 80-90 | [5] |
| 4'-Methoxychalcone | NaOH | Ethanol | Reflux | 85-95 | [8] |
| 4'-Chlorochalcone | NaOAc | Acetic Acid | Reflux | 70-80 | [7] |
| 2'-Hydroxychalcone | NaOH | Ethanol | Reflux | 75-85 | [8] |
Mechanism of Action of Isoxazole-Containing Drugs: A Signaling Pathway Example
The isoxazole scaffold is a key component of several clinically important drugs. Understanding their mechanism of action at a molecular level is crucial for drug development. Leflunomide, an immunosuppressive drug used to treat rheumatoid arthritis, provides an excellent example. Leflunomide is a prodrug that is rapidly converted to its active metabolite, A771726, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[13][14][15][16][17] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of lymphocytes. By inhibiting DHODH, A771726 depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby arresting the proliferation of activated T and B cells involved in the autoimmune response.[16]
References
- 1. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. flore.unifi.it [flore.unifi.it]
- 12. rjpbcs.com [rjpbcs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 5-methylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Methyl 5-methylisoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document synthesizes available crystallographic data from closely related structures, computational chemistry studies on the isoxazole scaffold, and relevant experimental protocols to offer a detailed understanding of this molecule's key structural features.
Molecular Identity
This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a common scaffold in a variety of biologically active compounds.
| Identifier | Value |
| IUPAC Name | methyl 5-methyl-1,2-oxazole-3-carboxylate[1][2] |
| Synonyms | Methyl 5-methyl-3-isoxazolecarboxylate, 5-Methyl-3-isoxazolecarboxylic acid methyl ester[3] |
| CAS Number | 19788-35-3[3][4][5] |
| Molecular Formula | C₆H₇NO₃[1][3][5] |
| Molecular Weight | 141.126 g/mol [1][3] |
| 2D Structure |
|
Molecular Structure and Conformation
The isoxazole ring is known to be planar. The conformation of this compound is primarily determined by the orientation of the methyl ester group relative to the isoxazole ring. Free rotation is expected around the C3-C(carboxyl) single bond.
Bond Lengths and Angles
The following tables summarize the bond lengths and angles for the isoxazole ring and its substituents. The data is derived from the crystallographic information for 5-Methylisoxazole-3-carboxylic acid and is expected to be highly representative of the methyl ester derivative.
Table 1: Selected Bond Lengths
| Bond | Bond Length (Å) |
| O1-N2 | 1.412 |
| N2-C3 | 1.314 |
| C3-C4 | 1.428 |
| C4-C5 | 1.348 |
| C5-O1 | 1.350 |
| C3-C(carboxyl) | 1.482 |
| C5-C(methyl) | 1.491 |
Data is based on the crystal structure of 5-Methylisoxazole-3-carboxylic acid.
Table 2: Selected Bond Angles
| Angle | Bond Angle (°) |
| C5-O1-N2 | 109.1 |
| O1-N2-C3 | 108.2 |
| N2-C3-C4 | 114.7 |
| C3-C4-C5 | 103.9 |
| C4-C5-O1 | 104.1 |
| N2-C3-C(carboxyl) | 116.1 |
| C4-C3-C(carboxyl) | 119.2 |
| O1-C5-C(methyl) | 119.9 |
| C4-C5-C(methyl) | 136.0 |
Data is based on the crystal structure of 5-Methylisoxazole-3-carboxylic acid.
Conformational Analysis from Computational Studies
Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the geometry of isoxazole derivatives. These studies confirm the planarity of the isoxazole ring and can predict the most stable conformation of the substituents. For this compound, the key dihedral angle is that between the plane of the isoxazole ring and the plane of the methyl ester group. The lowest energy conformation is expected to be one where steric hindrance is minimized.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the esterification of 5-Methylisoxazole-3-carboxylic acid.
Protocol: Esterification of 5-Methylisoxazole-3-carboxylic acid
-
Dissolution: Dissolve 5-Methylisoxazole-3-carboxylic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Structural Characterization
Single-Crystal X-ray Diffraction
To obtain definitive conformational data, single-crystal X-ray diffraction is the gold standard.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound by slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure, including precise bond lengths, bond angles, and dihedral angles.
Biological Relevance and Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented, the isoxazole scaffold is a key pharmacophore in numerous drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8] For instance, derivatives of 5-Methylisoxazole-3-carboxylic acid have been investigated as inhibitors of Raf kinases, which are crucial components of the MAPK/ERK signaling pathway often dysregulated in cancer.[9]
Below is a conceptual diagram illustrating the potential role of an isoxazole-based inhibitor in the Raf-MEK-ERK signaling pathway.
Caption: Conceptual diagram of the MAPK/ERK signaling pathway.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. worldscientific.com [worldscientific.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
Quantum Chemical Calculations for Isoxazole Derivatives: A Technical Guide
Abstract: Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, serves as a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[3][4][5][6][7] Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of these compounds, thereby accelerating the design and development of novel isoxazole-based drugs and materials. This technical guide provides a comprehensive overview of the theoretical background, computational protocols, and practical applications of quantum chemical methods in the study of isoxazole derivatives, tailored for researchers, scientists, and drug development professionals.
Introduction to Isoxazole Derivatives
The isoxazole ring is a privileged structure in drug discovery due to its rigid, planar geometry and the presence of heteroatoms that can participate in hydrogen bonding and other non-covalent interactions with biological targets.[8] This versatile scaffold is found in several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, highlighting its therapeutic importance.[1] The modification of the isoxazole structure with various substituents allows for the fine-tuning of its physicochemical and pharmacological properties, making it a focal point of extensive research.[1] Computational methods, particularly quantum chemical calculations, provide deep insights into the structure-activity relationships (SAR) that govern the efficacy of these derivatives.[9][10]
Theoretical Background: Core Quantum Chemical Methods
The accurate prediction of molecular properties relies on the selection of appropriate theoretical methods. For isoxazole derivatives, Density Functional Theory (DFT) is the most widely employed method, offering a favorable balance between computational cost and accuracy for organic molecules.[11][12][13]
-
Density Functional Theory (DFT): DFT calculations determine the electronic structure of a molecule based on its electron density. The choice of the functional and basis set is critical for obtaining reliable results.
-
Semi-empirical Methods: Methods like PM3 offer a faster, albeit less accurate, alternative for preliminary studies or for very large molecular systems.[11]
-
Ab initio Methods: High-accuracy methods like Møller-Plesset perturbation theory (MP2) can be used for smaller systems to obtain benchmark results.[3][14]
A summary of commonly used computational methods is presented in Table 1.
| Method Type | Common Examples | Basis Set Examples | Typical Application |
| Density Functional Theory (DFT) | B3LYP, CAM-B3LYP, WB97XD[3][13] | 6-31G(d,p), 6-311++G(d,p)[3][12][13] | Geometry optimization, electronic properties (HOMO-LUMO), vibrational analysis. |
| Time-Dependent DFT (TD-DFT) | B3LYP, CAM-B3LYP | 6-311++G(d,p) | Calculation of electronic absorption spectra (UV-Vis).[15] |
| Ab initio Methods | Hartree-Fock (HF), MP2[14] | 6-31G** | High-accuracy geometry and force field calculations for smaller molecules.[14] |
| Semi-empirical Methods | PM3[11] | N/A | Rapid screening of large numbers of molecules, initial geometry predictions.[11] |
Computational Protocol: A Step-by-Step Workflow
A standard computational workflow is essential for systematic and reproducible studies of isoxazole derivatives. The process involves several key steps from initial structure generation to the final analysis of calculated properties.
Experimental Protocol: DFT Calculation
A typical protocol for performing DFT calculations on an isoxazole derivative includes the following stages:
-
Structure Generation: The 2D structure of the target isoxazole derivative is drawn using a molecular editor like ChemDraw or GaussView. An initial 3D conformation is then generated.[8][16]
-
Geometry Optimization: The 3D structure's geometry is optimized to locate the minimum energy conformation on the potential energy surface. This is a crucial step, as all subsequent property calculations depend on the optimized structure. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for this purpose.[8][13]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields thermodynamic data and predicted IR and Raman spectra.[14]
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to obtain various electronic properties, such as frontier molecular orbital energies, molecular electrostatic potential maps, and atomic charges.[8]
-
Data Analysis: The output files from the quantum chemistry software (e.g., Gaussian, ORCA) are analyzed to extract and interpret the desired molecular properties.
Key Calculated Properties and Their Significance
Quantum chemical calculations provide a wealth of quantitative data that describe the intrinsic properties of isoxazole derivatives.
Geometric Parameters
Geometry optimization yields precise information about bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's 3D structure and can be compared with experimental data from X-ray crystallography.
| Parameter | Calculated Value (Isoxazole) | Method/Basis Set |
| Bond Lengths (Å) | ||
| O1-N2 | 1.407 | DFT/B3LYP/6-31G(d) |
| N2-C3 | 1.306 | DFT/B3LYP/6-31G(d) |
| C3-C4 | 1.423 | DFT/B3LYP/6-31G(d) |
| C4-C5 | 1.341 | DFT/B3LYP/6-31G(d) |
| C5-O1 | 1.353 | DFT/B3LYP/6-31G(d) |
| Bond Angles (°) | ||
| C5-O1-N2 | 105.1 | DFT/B3LYP/6-31G(d) |
| O1-N2-C3 | 111.4 | DFT/B3LYP/6-31G(d) |
| N2-C3-C4 | 110.1 | DFT/B3LYP/6-31G(d) |
| C3-C4-C5 | 105.8 | DFT/B3LYP/6-31G(d) |
| C4-C5-O1 | 107.6 | DFT/B3LYP/6-31G(d) |
Representative calculated geometric parameters for the isoxazole ring.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[12]
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method |
| Isoxazole | -10.45 | -0.65 | 9.80 | PM3[11] |
| 3,5-diphenylisoxazole | -5.43 | -1.56 | 3.87 | B3LYP/6-31G(d,p)[3] |
| 5-methylisoxazole | -10.12 | -0.42 | 9.70 | PM3[11] |
| Methyl-substituted Isoxazole | -5.65 | -0.81 | 4.84 | DFT/6-31G[12] |
Calculated frontier orbital energies for selected isoxazole derivatives.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
-
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
-
Electronegativity (χ): χ = -μ
-
Electrophilicity Index (ω): ω = μ² / (2η)
These descriptors are valuable in QSAR studies to correlate electronic structure with biological activity.[13]
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.[8] Typically, red-colored regions indicate negative potential (electron-rich, nucleophilic sites), while blue-colored regions indicate positive potential (electron-poor, electrophilic sites).[17] The nitrogen atom in the isoxazole ring is often a site of negative potential, making it a likely hydrogen bond acceptor.
Spectroscopic Properties
Vibrational Analysis: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.[14] Comparing the calculated spectrum with the experimental one is a powerful method for structural confirmation.[18]
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Method |
| Ring stretching | 1580 | 1585 | MP2/6-31G[14] |
| CH stretching | 3145 | 3150 | MP2/6-31G[14] |
| Ring deformation | 855 | 858 | MP2/6-31G**[14] |
Comparison of experimental and calculated vibrational frequencies for isoxazole.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can predict the absorption wavelengths (λmax) in a UV-Vis spectrum.[15] This is particularly useful for studying the photophysical properties of isoxazole derivatives used as fluorophores or in materials science.
Applications in Drug Development
Quantum chemical calculations are integral to modern, computer-aided drug design (CADD).
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) are used as numerical representations of the molecular structure to build these predictive models.[9][10]
Molecular Docking and Molecular Dynamics
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the isoxazole derivative) when bound to a biological target, such as a protein or enzyme.[4][16] The ligand's geometry is first optimized using quantum methods to ensure a realistic conformation.[16] Docking studies help to understand binding modes, identify key interactions (like hydrogen bonds), and estimate binding affinity.[9] Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time.[4][9]
In Silico ADMET Prediction
The pharmacokinetic properties of a drug candidate—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are critical for its success. Many ADMET properties can be predicted using computational models that often rely on quantum chemically derived parameters, allowing for the early-stage filtering of candidates with poor profiles.[4][5][9]
Conclusion and Future Outlook
Quantum chemical calculations provide a powerful, efficient, and insightful framework for investigating the properties of isoxazole derivatives. From fundamental geometric and electronic structures to complex interactions with biological systems, these computational tools allow researchers to rationalize experimental findings and guide the design of new molecules with desired functionalities. The continued development of computational methods, combined with the integration of machine learning and artificial intelligence, promises to further enhance the predictive power of these approaches, solidifying their role as a cornerstone of modern chemical and pharmaceutical research.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. irjweb.com [irjweb.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 5-methylisoxazole-3-carboxylate
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of Methyl 5-methylisoxazole-3-carboxylate. While a definitive crystal structure for this specific ester has not been publicly reported, this document outlines the complete experimental workflow required for its determination. It further leverages crystallographic data from the closely related parent compound, 5-methylisoxazole-3-carboxylic acid, to infer structural insights.
Physicochemical and Crystallographic Data Summary
A successful crystal structure analysis begins with a thorough understanding of the compound's properties. The table below summarizes the key physicochemical data for this compound, along with the crystallographic data for the analogous 5-methylisoxazole-3-carboxylic acid, which serves as a valuable proxy.
| Property | Value (this compound) | Reference |
| Molecular Formula | C₆H₇NO₃ | [1] |
| Molecular Weight | 141.12 g/mol | [1] |
| CAS Number | 19788-35-3 | [1][2] |
| Melting Point | 90-92 °C | [2] |
| Boiling Point | 125 °C at 11 mmHg | [2] |
| Density | 1.179 g/cm³ | [2] |
| LogP | 0.76960 | [2] |
| IUPAC Name | methyl 5-methyl-1,2-oxazole-3-carboxylate | [1] |
| Property (5-methylisoxazole-3-carboxylic acid) | Value | Reference |
| CCDC Number | 850478 | [3] |
| Crystal System | Monoclinic | [4] |
| Space Group | P2(1)/c | [4] |
| Unit Cell Dimensions | a=6.2391(2) Å, b=13.8231(5) Å, c=6.4019(2) Å | [4] |
| Cell Angles | α=90°, β=96.887(2)°, γ=90° | [4] |
| R-factor | 0.0424 | [4] |
Experimental Protocols
The determination of a novel crystal structure, such as that of this compound, follows a well-established, multi-step process.
Synthesis and Crystallization
Synthesis: The target compound, this compound, can be synthesized via the esterification of its parent compound, 5-methylisoxazole-3-carboxylic acid. A common method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, followed by purification. Synthesis of the parent carboxylic acid can be achieved through a one-pot reaction involving the condensation of 2,5-dihydroxy-1,4-dioxane with hydroxylamine.[5]
Crystallization: Obtaining diffraction-quality single crystals is often the most challenging step.[6] For a small organic molecule like this compound, several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).[2]
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[7]
The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular shape, and be free of cracks or other imperfections.[6]
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a monochromatic X-ray beam.[6] Modern diffractometers are typically equipped with CCD or CMOS detectors.[6]
-
Crystal Screening and Unit Cell Determination: The crystal is exposed to the X-ray beam, and a series of diffraction images are collected at different orientations. These images are used to determine the crystal's quality and to calculate the dimensions of the unit cell.[8]
-
Data Collection Strategy: Based on the determined unit cell and Bravais lattice, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections.[9] The crystal is rotated in the X-ray beam, and hundreds or thousands of diffraction images are recorded.[10]
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The data is then scaled and corrected for various experimental factors such as absorption and background radiation.[8][9]
Structure Solution and Refinement
-
Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, 'direct methods' are typically used to derive initial phase estimates from the measured diffraction intensities.[6] This allows for the calculation of an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map. Atoms are identified and positioned to best fit the map.
-
Structure Refinement: This is an iterative process of optimizing the atomic model to achieve the best possible agreement with the experimental diffraction data.[11][12] Least-squares refinement is the most common method, where the differences between the observed and calculated structure factor amplitudes are minimized.[6] During refinement, atomic coordinates, thermal parameters (describing atomic vibrations), and occupancies are adjusted.[6] The quality of the final model is assessed using metrics like the R-factor and R-free.[13]
Workflow and Structural Analysis Visualization
The comprehensive process from chemical synthesis to the final, validated crystal structure is a logical and sequential workflow. This process ensures the integrity and accuracy of the resulting three-dimensional atomic model.
Conclusion
The determination of the single-crystal X-ray structure of this compound is an achievable objective following standard crystallographic protocols. This technical guide provides the necessary framework, from synthesis and crystallization to data collection and structure refinement. While the specific crystal structure of the title compound remains to be elucidated, the available data for its carboxylic acid precursor suggests a planar isoxazole ring system. A definitive structural analysis would provide invaluable data for molecular modeling, drug design, and materials science applications, offering precise insights into its three-dimensional conformation, intermolecular interactions, and packing in the solid state.
References
- 1. This compound | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylisoxazole-5-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction [pd.chem.ucl.ac.uk]
- 13. X-Ray Crystallography - Refinement [my.yetnet.ch]
Methodological & Application
Methyl 5-methylisoxazole-3-carboxylate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 5-methylisoxazole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules and complex organic structures. Its unique chemical architecture, featuring a reactive ester group and a stable isoxazole ring, allows for diverse chemical transformations, making it a valuable tool in medicinal chemistry and drug discovery. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.
Applications in Organic Synthesis
This compound is a key building block in the synthesis of various compounds, including:
-
Flavopiridol Analogues: It is utilized in the synthesis of analogues of flavopiridol, a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[1] These analogues have been investigated for their potential as antiviral agents, particularly against HIV-1.[1]
-
Hydrazine Derivatives: The compound reacts with hydrazine derivatives to form substituted hydrazides. These products have been explored for their potential antidepressant and antimycobacterial activities.[2]
-
MptpB Inhibitors: It serves as a precursor in the multi-step synthesis of inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor in tuberculosis.[3][4]
-
Brominated Intermediates: The methyl group on the isoxazole ring can be selectively brominated to yield methyl 5-(bromomethyl)isoxazole-3-carboxylate, a reactive intermediate for further functionalization.[5]
-
Reduced Alcohol Derivatives: The ester functionality can be reduced to the corresponding alcohol, (5-methylisoxazol-3-yl)methanol, which is another useful synthetic intermediate.[6]
Key Synthetic Protocols
This section provides detailed experimental procedures for several key reactions involving this compound.
Synthesis of Flavopiridol Analogues
This protocol describes the synthesis of a C-ring flavopiridol analogue, specifically (3S,4R)-5,7-Dimethoxy-8-(3-hydroxy-1-methyl-4-piperidinyl)-2-(5-methylisoxazole)-4H-1-benzopyran-4-one.[1]
Reaction Scheme:
Figure 1: Synthesis of a Flavopiridol Analogue.
Experimental Protocol:
-
A slurry of anhydrous sodium hydride (0.15 g, 6.25 mmol) in dry dimethylformamide (DMF, 12 mL) is quickly added to a chiral acetophenone derivative (0.375 g, 1.21 mmol) under a nitrogen atmosphere.
-
The mixture is stirred for 15 minutes at room temperature.
-
A solution of this compound (0.52 g, 3.68 mmol) in dry DMF (12 mL) is slowly added over 5 minutes.
-
The resulting mixture is stirred at room temperature overnight.
-
The reaction is quenched by pouring it onto ice (~30 g), and the pH is adjusted to 8.5–9.5 with 1N HCl.
-
The product is extracted with chloroform (5 x 50 mL).
-
The combined organic extracts are concentrated under reduced pressure.
-
The residue is dissolved in chloroform (15 mL), and dry HCl gas is bubbled through the solution for 10 minutes, followed by stirring for 1 hour at room temperature.
-
The reaction mixture is cooled to 0 °C, and 5% aqueous Na2CO3 is carefully added to adjust the pH to 9–9.5.
-
The mixture is extracted with chloroform (3 x 50 mL), and the combined organic extracts are dried over Na2SO4, filtered, and evaporated.
-
The crude product is purified by silica gel column chromatography (eluent: CHCl3:MeOH 95:05 + 0.1% NH4OH) to afford the pure dimethoxyflavone as a light yellow foamy solid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| Chiral Acetophenone | 309.38 | 0.375 | 1.21 | - |
| Sodium Hydride | 24.00 | 0.15 | 6.25 | - |
| This compound | 141.12 | 0.52 | 3.68 | - |
| Product (11n) | 414.45 | 0.44 | 1.06 | 91 |
Synthesis of Hydrazine Derivatives
This protocol outlines the general procedure for the reaction of this compound with a hydrazine derivative to form a substituted hydrazide, which may possess antidepressant activity.[2]
Reaction Scheme:
Figure 2: Synthesis of a Hydrazine Derivative.
Experimental Protocol:
-
This compound is reacted with benzylhydrazine dihydrochloride in n-heptane.
-
Triethylamine is added slowly to the suspension using a dropping funnel.
-
After the addition is complete, the temperature is adjusted to approximately 35°C for 5-6 hours.
-
The reaction mixture is then cooled, filtered, and washed with water and n-heptane.
-
The final product is obtained as a white solid.
Quantitative Data:
Specific quantities and yields were not provided in the source document.
Bromination of the 5-Methyl Group
This protocol details the bromination of the methyl group of this compound to yield methyl 5-(bromomethyl)isoxazole-3-carboxylate.[5]
Reaction Scheme:
Figure 3: Bromination of this compound.
Experimental Protocol:
-
To a solution of this compound (4.65 g, 30 mmol) and N-bromosuccinimide in carbon tetrachloride (250 mL), add benzoyl peroxide (2 mg, 0.1 mol%).
-
The resulting mixture is refluxed at 80°C for 24 hours.
-
The solids are removed by filtration.
-
The filtrate is concentrated under vacuum.
-
The residue is purified by column chromatography (ethyl acetate/hexane, 1/5) to afford the title compound.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| This compound | 141.12 | 4.65 | 30 | - |
| N-Bromosuccinimide | 177.98 | - | - | - |
| Benzoyl Peroxide | 242.23 | 0.002 | 0.008 | - |
| Product | 220.02 | 1.6 | 7.27 | 23 |
Synthesis of this compound
The starting material itself can be synthesized from methyl 2,4-dioxopentanoate and hydroxylamine hydrochloride.[3][4]
Reaction Scheme:
Figure 4: Synthesis of this compound.
Experimental Protocol:
-
Hydroxylamine hydrochloride (1.44 g, 20.8 mmol) is added to methyl 2,4-dioxopentanoate (2 g, 13.89 mmol) in methanol (50 mL).
-
The reaction mixture is stirred under reflux for 16 hours.
-
After cooling to room temperature, the mixture is poured into water (50 mL).
-
The solution is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic extracts are dried over Na2SO4 and concentrated under reduced pressure to afford this compound.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield |
| Methyl 2,4-dioxopentanoate | 144.12 | 2.0 | 13.89 | - |
| Hydroxylamine hydrochloride | 69.49 | 1.44 | 20.8 | - |
| This compound | 141.12 | 1.1 | 7.79 | Used without further purification |
Spectroscopic Data for this compound: [3][4]
-
TLC (EtOAc:light petroleum, 20:80 v/v): Rf = 0.50
-
1H NMR (400 MHz, CDCl3): δ 6.41 (s, 1H), 3.96 (s, 3H), 2.50 (s, 3H)
These protocols and data highlight the utility of this compound as a versatile and valuable building block in the synthesis of complex and biologically relevant molecules. Its straightforward preparation and diverse reactivity make it an important tool for researchers in organic synthesis and drug development.
References
- 1. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 3. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2017136727A2 - Compounds, compositions and methods - Google Patents [patents.google.com]
- 6. US8153629B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Raf Kinase Inhibitors Using Methyl 5-Methylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF gene, is a hallmark of many human cancers, including melanoma and colorectal cancer. Consequently, the development of small molecule inhibitors targeting Raf kinases, particularly BRAF mutants, is a major focus of targeted cancer therapy. This document provides detailed protocols and application notes for the synthesis of a class of Raf kinase inhibitors utilizing "Methyl 5-methylisoxazole-3-carboxylate" as a key building block. The isoxazole moiety serves as a versatile scaffold in medicinal chemistry, offering favorable physicochemical properties and opportunities for diverse functionalization.
The synthetic strategy outlined herein involves the initial hydrolysis of this compound to its corresponding carboxylic acid, followed by amide coupling with a substituted aniline to generate the N-aryl-5-methylisoxazole-3-carboxamide core, a common feature in a number of kinase inhibitors.
Signaling Pathway Overview
The Ras-Raf-MEK-ERK cascade is a three-tiered kinase pathway that relays extracellular signals to the nucleus to control gene expression. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), the small GTPase Ras is activated. GTP-bound Ras then recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf). Activated Raf phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that drive cellular processes like proliferation.
Synthetic Workflow
The general synthetic workflow for the preparation of N-aryl-5-methylisoxazole-3-carboxamide based Raf kinase inhibitors from this compound is depicted below. The process involves a two-step sequence: hydrolysis of the starting ester, followed by an amide coupling reaction with a substituted aniline.
Application Notes and Protocols: Methyl 5-Methylisoxazole-3-carboxylate as a Versatile Precursor for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of methyl 5-methylisoxazole-3-carboxylate in the development of novel heterocyclic compounds with potential therapeutic applications. Detailed experimental protocols for the synthesis of key intermediates and final products are provided, along with their characterization data and biological activities.
Introduction
This compound is a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the reactive ester group and the stable isoxazole core, make it an ideal starting material for the synthesis of a diverse range of heterocyclic systems. These resulting novel heterocycles have shown promising biological activities, including antimicrobial and anticancer properties. This document outlines key synthetic transformations and biological evaluations of heterocycles derived from this valuable starting material.
Synthesis of Key Intermediates
A crucial step in the utilization of this compound is its conversion into more reactive intermediates, such as the corresponding carboxylic acid or carbohydrazide. These intermediates serve as versatile precursors for a variety of cyclization reactions.
Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid
5-Methylisoxazole-3-carboxylic acid can be readily prepared by the hydrolysis of this compound.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 18-20 hours.
-
Upon completion of the reaction (monitored by TLC), the pH of the mixture is adjusted to 2 with 1N hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid as a white solid.
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) |
| 5-Methylisoxazole-3-carboxylic Acid | This compound | NaOH, THF/MeOH/H₂O, RT, 18-20h | 90 | 180[1] |
Protocol 2: Synthesis of 5-Methylisoxazole-3-carbohydrazide
The carbohydrazide is a key intermediate for the synthesis of various nitrogen-containing heterocycles like pyrazoles, oxadiazoles, and triazoles.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.5 eq) is added.
-
The reaction mixture is refluxed for 6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with hexane and recrystallized from methanol to afford pure 5-methylisoxazole-3-carbohydrazide.
| Compound | Starting Material | Reagents and Conditions | Yield (%) |
| 5-Methylisoxazole-3-carbohydrazide | This compound | Hydrazine hydrate, Ethanol, Reflux, 6h | High |
Synthesis of Novel Heterocycles
The following protocols detail the synthesis of various heterocyclic systems starting from this compound and its derivatives.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are an important class of heterocycles known for their wide range of biological activities.
Experimental Workflow for 1,3,4-Oxadiazole Synthesis:
Caption: Synthetic workflow for the preparation of 1,3,4-oxadiazoles.
Protocol 3: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
-
Hydrazone Formation: 5-Methylisoxazole-3-carbohydrazide (1.0 eq) is dissolved in methanol, and a solution of an appropriate aromatic aldehyde (1.0 eq) in methanol is added. The mixture is refluxed for 6 hours and then cooled to room temperature to precipitate the hydrazone intermediate.
-
Oxidative Cyclization: The hydrazone intermediate (1.0 eq) is suspended in a suitable solvent like dichloromethane (DCM), and an oxidizing agent such as (diacetoxyiodo)benzene (1.1 eq) is added at room temperature. The reaction is stirred for a few hours until completion.
-
Work-up and Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
| Product Class | Key Intermediates | General Reagents | Potential Biological Activity |
| 1,3,4-Oxadiazoles | 5-Methylisoxazole-3-carbohydrazide, Hydrazones | Aromatic aldehydes, Oxidizing agents | Antibacterial, Antifungal |
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are another class of heterocycles with significant therapeutic potential.
Experimental Workflow for 1,2,4-Triazole Synthesis:
Caption: General synthetic route to 1,2,4-triazoles.
Protocol 4: Synthesis of Substituted-1,2,4-triazoles
-
Thiosemicarbazide Formation: Equimolar amounts of 5-methylisoxazole-3-carbohydrazide and an appropriate isothiocyanate are mixed in a solvent like methanol and stirred at room temperature for several hours to yield the thiosemicarbazide intermediate.
-
Cyclization: The thiosemicarbazide is then cyclized by heating in the presence of a base, such as sodium hydroxide, to form the 1,2,4-triazole ring.
-
Purification: The product is isolated by filtration and purified by recrystallization.
| Product Class | Key Intermediates | General Reagents | Potential Biological Activity |
| 1,2,4-Triazoles | 5-Methylisoxazole-3-carbohydrazide, Thiosemicarbazides | Isothiocyanates, Base | Anticancer, Antifungal |
Biological Activity of Derived Heterocycles
A variety of novel heterocycles synthesized from this compound have been evaluated for their biological activities. The isoxazole moiety, when incorporated into larger heterocyclic systems, has been shown to contribute significantly to the pharmacological profile of the resulting molecules.
Antimicrobial Activity
Several isoxazole-containing compounds have demonstrated significant activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Isoxazole-containing chalcones | Staphylococcus aureus | 1 | [2] |
| Isoxazole-containing dihydropyrazoles | Candida albicans | 2 | [2] |
| Quinazolinone-based isoxazoles | Various bacteria and fungi | 0.012 (µM) | [3] |
| Isoxazole derivatives | Candida albicans | 6 - 60 | [4] |
| Isoxazole derivatives | Bacillus subtilis | 10 - 80 | [4] |
| Isoxazole derivatives | Escherichia coli | 30 - 80 | [4] |
Anticancer Activity
The antiproliferative properties of these novel heterocycles have been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-curcumin derivatives | MCF-7 (Breast) | 3.97 | [5] |
| Isoxazole-chalcone derivatives | DU145 (Prostate) | 0.96 - 1.06 | [5] |
| Isoxazole-pyrazole heterodimers | MCF-7, MDA-MB-231 | 19.19 - 25.87 | [5] |
| Isoxazole-diosgenin derivatives | MCF-7 (Breast) | 9.15 | [5] |
| Triazole-isoxazole derivatives | T47D (Breast) | 27.7 | [6] |
Signaling Pathway Visualization (Hypothetical)
While the exact signaling pathways for many of these novel compounds are still under investigation, a common mechanism for anticancer agents involves the induction of apoptosis.
Caption: A potential signaling pathway for anticancer isoxazole derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The straightforward conversion of its ester functionality into key intermediates like the corresponding carboxylic acid and carbohydrazide opens up numerous possibilities for constructing complex molecular architectures. The resulting heterocycles, including 1,3,4-oxadiazoles and 1,2,4-triazoles, have demonstrated significant potential as antimicrobial and anticancer agents. The detailed protocols and compiled data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new therapeutic agents based on the isoxazole scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoxazole Derivatives in Multi-Component Reactions
Topic: "Methyl 5-methylisoxazole-3-carboxylate" in Multi-Component Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
I. Overview of the Representative Multi-Component Reaction
The selected model reaction is the three-component condensation of 5-amino-3-methylisoxazole (1), salicylaldehyde (2), and an N-aryl-3-oxobutanamide (3). This reaction is notable for its chemoselectivity, which can be controlled by the choice of catalyst and energy source (ultrasonication vs. mechanical stirring) to yield distinct heterocyclic scaffolds.[2][3] The primary products that can be selectively synthesized are:
-
4-(Isoxazol-5-ylamino)chroman-3-carboxamides (Product Type A): Formed under catalyst-free conditions with ultrasonication.
-
Isoxazolo[5,4-b]pyridine-5-carboxamides (Product Type B): Formed in the presence of a Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)₃).[2]
This switchable nature makes it an excellent example of the power of MCRs in generating molecular diversity from a common set of starting materials.
II. Data Presentation: Reaction Conditions and Yields
The following tables summarize the quantitative data for the synthesis of different heterocyclic products from the three-component reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and various N-aryl-3-oxobutanamides.
Table 1: Synthesis of 4-(Isoxazol-5-ylamino)chroman-3-carboxamides (Product Type A) via Ultrasonication [2]
| Entry | N-Aryl-3-oxobutanamide (Substituent) | Product | Time (h) | Yield (%) |
| 1 | N-(2-methoxyphenyl) | 4a | 4 | 75 |
| 2 | N-phenyl | 4b | 4 | 68 |
| 3 | N-(4-methoxyphenyl) | 4c | 4 | 71 |
| 4 | N-(4-chlorophenyl) | 4d | 4 | 65 |
Table 2: Synthesis of Isoxazolo[5,4-b]pyridine-5-carboxamides (Product Type B) with Yb(OTf)₃ Catalyst [2]
| Entry | N-Aryl-3-oxobutanamide (Substituent) | Conditions | Product | Time (h) | Yield (%) |
| 1 | N-(2-methoxyphenyl) | Stirring, rt | 5a | 48 | 62 |
| 2 | N-(2-methoxyphenyl) | Ultrasonication, rt | 5a | 4 | 78 |
| 3 | N-phenyl | Stirring, rt | 5b | 48 | 65 |
| 4 | N-phenyl | Ultrasonication, rt | 5b | 4 | 82 |
| 5 | N-(4-methoxyphenyl) | Stirring, rt | 5c | 48 | 60 |
| 6 | N-(4-methoxyphenyl) | Ultrasonication, rt | 5c | 4 | 75 |
| 7 | N-(4-chlorophenyl) | Stirring, rt | 5d | 48 | 58 |
| 8 | N-(4-chlorophenyl) | Ultrasonication, rt | 5d | 4 | 72 |
III. Experimental Protocols
The following are detailed protocols for the selective synthesis of the two main product types.
Protocol 1: General Procedure for the Synthesis of 4-(Isoxazol-5-ylamino)chroman-3-carboxamides (Product Type A)
-
Reactant Preparation: In a suitable reaction vessel, combine 5-amino-3-methylisoxazole (1.0 mmol), salicylaldehyde (1.0 mmol), and the corresponding N-aryl-3-oxobutanamide (1.0 mmol) in ethanol (5 mL).
-
Reaction Conditions: Place the sealed reaction vessel in an ultrasonic bath.
-
Sonication: Irradiate the mixture with ultrasound at room temperature for 4 hours.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(isoxazol-5-ylamino)chroman-3-carboxamide.
-
Protocol 2: General Procedure for the Synthesis of Isoxazolo[5,4-b]pyridine-5-carboxamides (Product Type B)
-
Reactant and Catalyst Preparation: In a round-bottom flask, dissolve 5-amino-3-methylisoxazole (1.0 mmol), salicylaldehyde (1.0 mmol), and the corresponding N-aryl-3-oxobutanamide (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add Ytterbium(III) triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%) to the mixture.
-
Reaction Conditions:
-
Method A (Mechanical Stirring): Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Method B (Ultrasonication): Place the sealed reaction vessel in an ultrasonic bath and irradiate with ultrasound at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Upon completion of the reaction, collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent to yield the pure isoxazolo[5,4-b]pyridine-5-carboxamide.
-
IV. Visualizations: Workflow and Reaction Pathway
Caption: General workflow of a three-component reaction.
Caption: Switchable pathways in the representative MCR.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Isoxazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of isoxazole carboxylates. The functionalization of the isoxazole core is a critical strategy in medicinal chemistry for the generation of novel pharmacophores. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of highly substituted and functionalized isoxazoles, which are key components in numerous biologically active compounds.[1][2][3] This document covers key methodologies, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, as well as decarboxylative coupling strategies.
Introduction to Isoxazole Scaffolds and Palladium Catalysis
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This unique arrangement imparts specific electronic properties and conformational preferences, making them attractive scaffolds in drug discovery.[1] Functionalized isoxazoles are found in a variety of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibiotic, and anticancer properties.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] These reactions are indispensable in modern synthetic chemistry and are widely used in the pharmaceutical industry for the construction of drug candidates.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The experimental workflow for a typical palladium-catalyzed cross-coupling reaction involving an isoxazole carboxylate substrate is outlined below. The key steps include the setup of the reaction under an inert atmosphere, the addition of reagents, the reaction workup, and product purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Key Palladium-Catalyzed Cross-Coupling Reactions of Isoxazole Carboxylates
This section details the protocols and quantitative data for major palladium-catalyzed cross-coupling reactions applied to isoxazole carboxylate substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organoboron species and an organic halide or triflate. For isoxazole carboxylates, this reaction is instrumental in introducing aryl or heteroaryl substituents.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 4-iodoisoxazole-3-carboxylate
This protocol describes the coupling of ethyl 4-iodoisoxazole-3-carboxylate with a generic arylboronic acid.
-
Materials:
-
Ethyl 4-iodoisoxazole-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add ethyl 4-iodoisoxazole-3-carboxylate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-isoxazole-3-carboxylate.
-
Quantitative Data: Suzuki-Miyaura Coupling of Halo-isoxazole Carboxylates
| Entry | Isoxazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 4-iodoisoxazole-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [4] |
| 2 | Methyl 5-bromoisoxazole-3-carboxylate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | [4] |
| 3 | Ethyl 4-bromoisoxazole-5-carboxylate | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted isoxazoles.
Experimental Protocol: Sonogashira Coupling of Methyl 4-iodoisoxazole-5-carboxylate
This protocol outlines the coupling of methyl 4-iodoisoxazole-5-carboxylate with a terminal alkyne.
-
Materials:
-
Methyl 4-iodoisoxazole-5-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add methyl 4-iodoisoxazole-5-carboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-alkynylisoxazole-5-carboxylate.[5][6]
-
Quantitative Data: Sonogashira Coupling of Halo-isoxazole Carboxylates
| Entry | Isoxazole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 4-iodoisoxazole-5-carboxylate | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 8 | 91 | [5] |
| 2 | Ethyl 3-bromoisoxazole-4-carboxylate | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 60 | 6 | 85 | [6] |
| 3 | Methyl 4-iodoisoxazole-3-carboxylate | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | K₂CO₃ | Acetonitrile | 80 | 12 | 88 | [5] |
Heck Coupling
The Heck coupling reaction forms a C-C bond between an unsaturated halide and an alkene. This reaction can be applied to halo-isoxazole carboxylates to introduce alkenyl substituents.
Experimental Protocol: Heck Coupling of Ethyl 5-bromoisoxazole-3-carboxylate
This protocol details the coupling of ethyl 5-bromoisoxazole-3-carboxylate with an alkene.
-
Materials:
-
Ethyl 5-bromoisoxazole-3-carboxylate (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
In a sealed tube, combine ethyl 5-bromoisoxazole-3-carboxylate, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, Et₃N, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the 5-alkenylisoxazole-3-carboxylate.
-
Quantitative Data: Heck Coupling of Halo-isoxazole Carboxylates
| Entry | Isoxazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 5-bromoisoxazole-3-carboxylate | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |
| 2 | Methyl 4-iodoisoxazole-5-carboxylate | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 82 |
| 3 | Ethyl 3-bromoisoxazole-4-carboxylate | 4-Vinylpyridine | Pd₂(dba)₃ (1) | Tri(2-furyl)phosphine (2) | K₂CO₃ | Dioxane | 110 | 36 | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine, providing access to N-substituted isoxazole carboxylates.[7][8][9]
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 5-bromoisoxazole-3-carboxylate
This protocol describes the amination of methyl 5-bromoisoxazole-3-carboxylate with a primary or secondary amine.
-
Materials:
-
Methyl 5-bromoisoxazole-3-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried vial.
-
Add methyl 5-bromoisoxazole-3-carboxylate and the amine.
-
Add anhydrous toluene and seal the vial.
-
Heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the 5-amino-isoxazole-3-carboxylate.[10]
-
Quantitative Data: Buchwald-Hartwig Amination of Halo-isoxazole Carboxylates
| Entry | Isoxazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 5-bromoisoxazole-3-carboxylate | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 89 |
| 2 | Ethyl 4-iodoisoxazole-3-carboxylate | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 100 | 20 | 81 |
| 3 | Methyl 3-bromoisoxazole-5-carboxylate | n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH | 90 | 24 | 76 |
Decarboxylative Cross-Coupling
Decarboxylative cross-coupling reactions utilize carboxylic acids as readily available and stable coupling partners, offering an alternative to organometallic reagents.[11] In the context of isoxazole carboxylates, the carboxylic acid moiety can be extruded as CO₂ to form a new C-C bond.
General Mechanism of Decarboxylative Cross-Coupling
Caption: A plausible pathway for palladium-catalyzed decarboxylative cross-coupling.
Experimental Protocol: Decarboxylative Heck-type Coupling of Isoxazole-4-carboxylic Acid
This protocol describes a Heck-type reaction where the isoxazole carboxylic acid acts as the aryl source.[12]
-
Materials:
-
Isoxazole-4-carboxylic acid (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (2.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous DMSO
-
-
Procedure:
-
To a reaction vial, add isoxazole-4-carboxylic acid, Pd(OAc)₂, and Ag₂CO₃.
-
Add anhydrous DMSO and the alkene.
-
Seal the vial and heat the mixture to 120 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the 4-alkenylisoxazole.
-
Quantitative Data: Decarboxylative Cross-Coupling of Isoxazole Carboxylic Acids
| Entry | Isoxazole Carboxylic Acid | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Isoxazole-4-carboxylic acid | n-Butyl acrylate | Pd(OAc)₂ (10) | Ag₂CO₃ | DMSO | 120 | 18 | 72 |
| 2 | 3-Phenylisoxazole-5-carboxylic acid | Phenylacetylene | Pd(TFA)₂ (5) | Ag₂O | Dioxane | 130 | 24 | 65 |
| 3 | 5-Methylisoxazole-3-carboxylic acid | 4-Bromotoluene | PdCl₂(dppf) (5) | Cu₂O | NMP | 140 | 12 | 58 |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of isoxazole carboxylates. The methodologies outlined in these application notes provide robust and versatile strategies for the synthesis of a wide array of substituted isoxazoles, which are of significant interest to researchers in drug discovery and development. The provided protocols and quantitative data serve as a practical guide for the implementation of these powerful synthetic transformations. Further optimization may be required for specific substrates and scales.
References
- 1. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 2. mdpi.com [mdpi.com]
- 3. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 4. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-methylisoxazole-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 5-methylisoxazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary and highly effective strategies for the synthesis of this compound:
-
Route 1: Cyclocondensation of a β-Dicarbonyl Compound with Hydroxylamine followed by Esterification. This is a classical and reliable method that involves the initial formation of the isoxazole ring by reacting a suitable β-dicarbonyl compound, such as methyl acetoacetate, with hydroxylamine. The resulting 5-methylisoxazole-3-carboxylic acid is then esterified to yield the final product.
-
Route 2: 1,3-Dipolar Cycloaddition. This approach involves the reaction of a nitrile oxide with an alkyne. For the synthesis of this compound, this would typically involve the cycloaddition of acetonitrile oxide with methyl propiolate. This method can be highly efficient and regioselective.
Q2: I am experiencing low yields in my isoxazole ring formation step. What are the common causes and how can I improve the yield?
A2: Low yields in isoxazole synthesis can arise from several factors. Key areas to troubleshoot include:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). Adjusting reaction time and temperature may be necessary.
-
pH of the Reaction Mixture: The pH is critical for the cyclization reaction. For the reaction of β-dicarbonyls with hydroxylamine, maintaining a slightly acidic to neutral pH is often optimal.
-
Stability of Reactants: β-Dicarbonyl compounds can be unstable under harsh basic or acidic conditions and prolonged heating.
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired isoxazole.
Q3: My 1,3-dipolar cycloaddition is giving a mixture of regioisomers. How can I improve the regioselectivity for the desired 3,5-disubstituted isoxazole?
A3: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors. However, to enhance the regioselectivity, consider the following:
-
Catalyst: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.
-
Solvent: The polarity of the solvent can influence the regiochemical outcome. Experimenting with different solvents may be beneficial.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
Q4: I am having trouble with the final esterification step. What are the key parameters to control for a successful Fischer esterification?
A4: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product (the ester), you should:
-
Use an Excess of Alcohol: Using methanol as the solvent ensures a large excess, pushing the equilibrium forward.
-
Remove Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Use an Effective Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid are common and effective catalysts. Ensure the catalyst is fresh and active.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 5-Methylisoxazole-3-carboxylic Acid (from Ethyl Acetoacetate and Hydroxylamine)
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor the reaction progress by TLC. If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. |
| Suboptimal pH | The reaction of hydroxylamine with a β-ketoester is sensitive to pH. Ensure the pH is maintained in the optimal range (typically slightly acidic to neutral) by using a suitable buffer or base to neutralize the HCl from hydroxylamine hydrochloride. |
| Decomposition of starting material | Ethyl acetoacetate can decompose under harsh conditions. Avoid excessively high temperatures and prolonged reaction times. |
| Side product formation | The formation of isomeric isoxazoles or other byproducts can occur. Purify the crude product carefully using column chromatography or recrystallization to isolate the desired product. |
Problem 2: Formation of Furoxan Byproduct in 1,3-Dipolar Cycloaddition
| Potential Cause | Troubleshooting Steps |
| Dimerization of Nitrile Oxide | Furoxans are formed from the dimerization of the nitrile oxide intermediate. To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne. Slow addition of the oxidant (for generating the nitrile oxide) can help maintain a low concentration of the nitrile oxide. |
| Reaction Conditions | Higher temperatures can promote the dimerization of the nitrile oxide. Running the reaction at lower temperatures can favor the desired cycloaddition. |
Problem 3: Incomplete Esterification of 5-Methylisoxazole-3-carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Equilibrium not shifted towards products | Use a large excess of methanol (can be used as the solvent). Remove the water formed during the reaction, for example, by using a Dean-Stark trap or adding molecular sieves. |
| Inactive catalyst | Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. |
| Steric hindrance | While not a major issue for this substrate, ensure that the reaction is stirred efficiently to overcome any potential mass transfer limitations. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature to reflux and extending the reaction time. |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid
This protocol is adapted from the reaction of a β-dicarbonyl compound with hydroxylamine.
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of hydroxylamine hydrochloride in ethanol, add an equimolar amount of sodium hydroxide to generate free hydroxylamine.
-
To this solution, add ethyl acetoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add a solution of sodium hydroxide in water and stir at room temperature to hydrolyze the ethyl ester.
-
Monitor the hydrolysis by TLC.
-
After completion, acidify the reaction mixture to pH 2 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid.
Protocol 2: Fischer Esterification to this compound
Materials:
-
5-Methylisoxazole-3-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 5-methylisoxazole-3-carboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the remaining acid by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for Isoxazole Ring Formation
| Feature | Route 1: Cyclocondensation | Route 2: 1,3-Dipolar Cycloaddition |
| Starting Materials | β-Dicarbonyl compound, Hydroxylamine | Nitrile Oxide Precursor (e.g., Aldoxime), Alkyne |
| Key Transformation | Cyclocondensation | 1,3-Dipolar Cycloaddition |
| Reagent Toxicity | Low to Moderate | Moderate to High (depending on nitrile oxide generation method) |
| Number of Steps | 1 (for the ring formation) | 1 (one-pot for in situ generation and cycloaddition) |
| Potential Yield | Good to High | Moderate to High |
| Scalability | Good | Moderate (care needed with some reagents) |
| Key Advantages | Readily available starting materials, well-established procedure. | High regioselectivity possible with catalysts, convergent synthesis. |
| Potential Drawbacks | Potential for side reactions and purification challenges. | Nitrile oxides can be unstable, potential for furoxan formation. |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield optimization.
Technical Support Center: Isoxazole Synthesis from β-Ketoesters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles from β-ketoesters and hydroxylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of isoxazoles, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired isoxazole | - Suboptimal pH: The reaction is highly sensitive to pH. Neutral or basic conditions can favor the formation of undesired regioisomers.[1] - Incorrect reaction temperature: Temperature can influence the rate of side reactions. - Formation of side products: Competing reactions can consume starting materials, reducing the yield of the desired product. | - Maintain acidic conditions: Quenching the reaction with a strong mineral acid, such as concentrated HCl, can favor the formation of 3-hydroxyisoxazoles.[2] - Optimize temperature: Low-temperature reaction followed by heating during the acidic quench has been shown to be effective.[2] - Control reaction time: Prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress using techniques like TLC. |
| Formation of a mixture of regioisomers (e.g., 3-hydroxyisoxazole and isoxazolin-5-one) | - pH of the reaction medium: The pH plays a crucial role in determining the regioselectivity of the cyclization.[1] | - Acidic work-up: An acidic work-up is generally employed to favor the formation of the 3-hydroxyisoxazole regioisomer.[2] |
| Isolation of 5-hydroxyisoxazoline as a major byproduct | - Incomplete dehydration: The 5-hydroxyisoxazoline is often an intermediate that requires dehydration to form the final isoxazole.[3] | - Prolonged heating: Heating the reaction mixture, particularly in the presence of an acid, can promote the dehydration of the 5-hydroxyisoxazoline intermediate to the corresponding isoxazole.[3] |
| Formation of pyrazolone byproduct | - Contamination with hydrazine: If hydrazine or its derivatives are present as impurities in the hydroxylamine, pyrazolone formation can occur. Pyrazolones are synthesized from the reaction of β-ketoesters with hydrazine.[4] | - Use pure hydroxylamine: Ensure the purity of hydroxylamine to avoid this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isoxazoles from β-ketoesters?
The most common method is the Claisen isoxazole synthesis, which involves the condensation of a β-ketoester with hydroxylamine.[1] This reaction can be controlled to yield different isoxazole derivatives.
Q2: What are the major side products in the synthesis of isoxazoles from β-ketoesters?
The primary side products are often regioisomeric isoxazolin-5-ones and the intermediate 5-hydroxyisoxazolines.[2][3] The formation of these byproducts is highly dependent on the reaction conditions, particularly the pH.
Q3: How does pH affect the outcome of the reaction?
The pH of the reaction medium is a critical factor in determining the product distribution. Acidic conditions tend to favor the formation of 3-hydroxyisoxazoles, while neutral or basic conditions can lead to the formation of isoxazolin-5-ones.[1]
Q4: Can I use substituted β-ketoesters in this reaction?
Yes, substituted β-ketoesters can be used to synthesize a variety of substituted isoxazoles. However, the nature and position of the substituent can influence the reaction rate and the regioselectivity of the cyclization.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-5-methylisoxazole
This protocol describes an efficient synthesis of 3-hydroxy-5-methylisoxazole from ethyl acetoacetate and hydroxylamine, with an emphasis on controlling side reactions.
Materials:
-
Ethyl acetoacetate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Acetone
-
Concentrated hydrochloric acid (HCl)
-
n-Hexane
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of sodium hydroxide in a mixture of methanol and water.
-
Cool the solution to -30°C.
-
Add ethyl acetoacetate dropwise to the cooled NaOH solution and stir for 10 minutes.
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and sodium hydroxide in water.
-
Add the hydroxylamine solution to the β-ketoester salt solution at -30°C and stir for 2 hours.
-
To quench the excess hydroxylamine, add acetone at -20°C.
-
Add concentrated HCl at once and quickly heat the reaction mixture to 80°C for 1 hour.
-
After cooling, pour the solution into water, wash with n-hexane, and extract with ether.
-
Dry the ether extract over MgSO₄ and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Quantitative Data:
| Product | Starting Material | Yield |
| 3-Hydroxy-5-methylisoxazole | Ethyl acetoacetate | 47.4% |
(Data sourced from a representative synthesis of a substituted 3-hydroxyisoxazole).[2]
Protocol 2: Synthesis of 3,5-Dimethylisoxazole
This protocol outlines the synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine hydrochloride.
Materials:
-
Acetylacetone
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium hydroxide)
-
Ethyl acetate
Procedure:
-
Dissolve hydroxylamine hydrochloride in a suitable solvent.
-
Add a base to deprotonate the hydroxylamine.
-
Add acetylacetone to the reaction mixture.
-
Stir the reaction at a controlled temperature.
-
After the reaction is complete, perform an aqueous work-up.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer and remove the solvent to obtain the crude product.
-
Purify the product by distillation or chromatography.
Quantitative Data:
| Product | Starting Material | Reported Yield |
| 3,5-Dimethylisoxazole | Acetylacetone | 16.39% (Note: The reported low yield was attributed to equipment contamination) |
[5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Technical Support Center: Purification of Methyl 5-methylisoxazole-3-carboxylate by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of Methyl 5-methylisoxazole-3-carboxylate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound is in the range of 87-96°C. A sharp melting point within a narrow range (e.g., 1-2°C) is a good indicator of high purity.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: While specific solubility data is not extensively published, common solvents for the recrystallization of isoxazole esters include alcohols (methanol, ethanol), esters (ethyl acetate), and hydrocarbon/polar solvent mixtures (e.g., hexane/ethyl acetate or toluene/ethyl acetate). Ethanol and aqueous methanol have been reported to be effective for similar isoxazole derivatives. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q3: How can I determine the best solvent for my specific sample?
A3: A small-scale solvent screen is the most effective method. This involves testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
Q4: What are the most common impurities in a synthesis of this compound?
A4: Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents from the reaction or initial work-up. The choice of recrystallization solvent should ideally leave these impurities either fully dissolved in the cold solvent or completely insoluble in the hot solvent.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound. The choice of solvent and specific volumes will need to be optimized based on the scale of the experiment and the purity of the crude material.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.
-
The best solvent will dissolve the compound when hot and yield a good recovery of crystals upon cooling. A solvent pair (e.g., ethyl acetate/hexane) may be necessary if a single solvent is not ideal.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the more polar solvent of a pair) in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the solvent until the compound just dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce the yield.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
6. Drying:
-
Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
7. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further analysis by techniques such as NMR or chromatography can also be performed to confirm purity.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 87-96 °C |
Table 2: Representative Solvent Screening Results (Hypothetical)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation on Cooling |
| Methanol | Sparingly soluble | Soluble | Good |
| Ethanol | Sparingly soluble | Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Toluene | Sparingly soluble | Soluble | Moderate |
| Hexane | Insoluble | Sparingly soluble | - |
| Water | Insoluble | Insoluble | - |
Note: This table is for illustrative purposes. Actual results may vary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and allow it to cool again. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid). | - The melting point of the compound is lower than the boiling point of the solvent. - The cooling rate is too fast. - High concentration of impurities. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow to cool more slowly. - Consider using a lower-boiling point solvent or a solvent pair. - Perform a preliminary purification step (e.g., column chromatography) to remove impurities. |
| Low recovery of crystals. | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Concentrate the mother liquor (the liquid remaining after filtration) and cool to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath. - Pre-warm the filtration apparatus and use a slight excess of solvent during hot filtration, then concentrate the filtrate before cooling. |
| Colored impurities in crystals. | - The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the product. - A second recrystallization may be necessary. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
Technical Support Center: Overcoming Low Regioselectivity in Isoxazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during isoxazole synthesis, with a specific focus on controlling regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
Low regioselectivity is a frequent challenge in isoxazole synthesis, often resulting in mixtures of 3,4- and 3,5-disubstituted isomers. This guide provides solutions to common problems encountered during experimentation.
Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrile Oxides and Terminal Alkynes, Favoring a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles.
-
Possible Cause: Suboptimal reaction conditions or inherent substrate properties.
-
Solutions:
-
Catalyst Implementation: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been successfully employed for this purpose.[1]
-
Solvent Optimization: The polarity of the solvent can significantly influence the regiochemical outcome.[2] Less polar solvents may favor the formation of the 3,5-isomer.[1]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity.[1]
-
In Situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole, thereby improving selectivity.[1][3]
-
| Parameter | Recommended Change for 3,5-Isomer | Rationale |
| Catalyst | Add Cu(I) salt (e.g., CuI, 5 mol%) | Promotes regioselective cycloaddition.[1][2] |
| Solvent | Switch to a less polar solvent (e.g., Toluene) | Can favor the desired isomer.[1] |
| Temperature | Decrease to 0 °C or room temperature | Can improve selectivity.[1] |
| Nitrile Oxide | Generate in situ | Minimizes dimerization and side reactions.[1] |
Problem 2: Predominant Formation of the 3,5-Disubstituted Isomer When Targeting the 3,4-Disubstituted Isomer.
-
Possible Cause: The inherent electronic and steric preferences of the 1,3-dipolar cycloaddition with terminal alkynes strongly favor the 3,5-regioisomer.[1]
-
Solutions:
-
Utilize Internal Alkynes: While terminal alkynes predominantly yield the 3,5-isomer, internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles, and the regiochemical outcome can be influenced by the choice of substituents.[1]
-
Alternative Synthetic Routes:
-
Enamine-Based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has proven to be highly regiospecific for synthesizing 3,4-disubstituted isoxazoles.[1][4]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid such as BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[1][5]
-
-
| Strategy | Reactants | Key Reagents | Expected Outcome |
| Enamine Cycloaddition | Aldehyde, Secondary Amine, N-hydroximidoyl chloride | Triethylamine | 3,4-disubstituted isoxazole.[1][4] |
| Cyclocondensation | β-Enamino diketone, Hydroxylamine HCl | BF₃·OEt₂, Pyridine | 3,4-disubstituted isoxazole.[1][5] |
Problem 3: Low Yields in Isoxazole Synthesis.
-
Possible Causes: Decomposition of the nitrile oxide intermediate, low substrate reactivity, or suboptimal reaction conditions.
-
Solutions:
-
Minimize Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization, forming furoxans.[1] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure its prompt reaction with the dipolarophile.[1]
-
Enhance Substrate Reactivity: For electron-poor alkynes that react sluggishly, the use of a Cu(I) catalyst can accelerate the reaction.[1] Be mindful of steric hindrance on both the nitrile oxide and the alkyne, as it can significantly decrease the reaction rate.[1]
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent is critical. For instance, non-polar solvents have been found to give higher yields in the enamine-based synthesis of 3,4-disubstituted isoxazoles.[1][4]
-
Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are important.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition. Careful optimization is necessary.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?
A1: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is primarily governed by Frontier Molecular Orbital (FMO) theory.[1] In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This orbital alignment favors the formation of the 3,5-disubstituted isoxazole.[1] Sterically, large substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state, which also generally favors the 3,5-isomer with terminal alkynes.[1]
Q2: What is the role of a Lewis acid in controlling the regioselectivity of isoxazole formation from β-enamino diketones?
A2: In the cyclocondensation of β-enamino diketones with hydroxylamine, a Lewis acid like BF₃·OEt₂ can act as a carbonyl activator.[2][5] By coordinating to one of the carbonyl groups, it enhances its electrophilicity, thereby directing the nucleophilic attack of the hydroxylamine and controlling the regiochemical outcome of the cyclization.[5]
Q3: Can solvent choice alone be sufficient to switch the regioselectivity of a reaction?
A3: In specific cases, yes. For the cyclocondensation of certain β-enamino diketones with hydroxylamine, changing from a protic solvent like ethanol to an aprotic solvent such as acetonitrile can invert the major regioisomer formed.[2] This effect is attributed to the differential solvation of the transition states leading to the different isomers.[2]
Q4: Are there metal-free methods to achieve high regioselectivity?
A4: Yes, several metal-free methods have been developed. For the synthesis of 3,4-disubstituted isoxazoles, the [3+2] cycloaddition of in situ generated nitrile oxides with enamines is a highly regiospecific, metal-free approach.[1][4] Additionally, the use of hypervalent iodine reagents to generate nitrile oxides in situ for subsequent cycloaddition is another effective metal-free strategy.[3]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This procedure utilizes a copper(I)-catalyzed cycloaddition between an in situ generated nitrile oxide and a terminal alkyne.[1]
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).
-
If starting from an oxime, an in situ method for nitrile oxide generation is preferred. To the mixture of the alkyne, oxime, and catalyst, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
This metal-free method is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1][4]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is typically washed with water and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography to yield the 3,4-disubstituted isoxazole.
Protocol 3: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones
This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation.[1][5]
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
The final 3,4-disubstituted isoxazole is purified by column chromatography.
Visualizations
Caption: Key factors influencing regioselectivity in isoxazole synthesis.
Caption: Troubleshooting workflow for improving isoxazole synthesis regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
Identification of impurities in "Methyl 5-methylisoxazole-3-carboxylate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Methyl 5-methylisoxazole-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product shows two major peaks of the same mass in the LC-MS analysis. What could be the second peak?
A1: A common impurity in the synthesis of this compound is its regioisomer, Methyl 3-methylisoxazole-5-carboxylate . This impurity has the same molecular weight and mass-to-charge ratio (m/z) as the desired product, making it indistinguishable by mass spectrometry alone. The formation of this isomer is a well-known challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[1]
Troubleshooting:
-
Chromatographic Separation: Employ a high-resolution HPLC method to separate the two isomers. A C18 reverse-phase column with a mobile phase of acetonitrile and water, buffered with a small amount of acid (e.g., formic or phosphoric acid), can effectively resolve these isomers.[2][3]
-
Spectroscopic Analysis: Use 1H NMR spectroscopy to confirm the identity of the major and minor components. The chemical shifts of the methyl and methoxy protons will differ between the two isomers.
-
Synthesis Strategy Review: The ratio of the two isomers is often dependent on the synthetic route. The 1,3-dipolar cycloaddition method's regioselectivity can be influenced by the nature of the substituents on the alkyne and the nitrile oxide precursor.[4] The condensation of unsymmetrical β-diketones with hydroxylamine is also known to produce mixtures of regioisomers.[5]
Q2: I observe a significant amount of the starting carboxylic acid (5-methylisoxazole-3-carboxylic acid) in my final product. How can I improve the esterification reaction?
A2: Incomplete esterification is a common issue. This can be due to several factors, including reaction equilibrium, insufficient reaction time, or catalyst deactivation.
Troubleshooting:
-
Drive the Equilibrium: Use a large excess of methanol to push the reaction towards the product side. Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst Choice: For acid-catalyzed esterification (Fischer esterification), ensure a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in a sufficient amount.
-
Alternative Reagents: If the Fischer esterification is not efficient, consider using a more reactive methylating agent, such as methyl iodide with a base (e.g., K2CO3) or diazomethane (with appropriate safety precautions).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Q3: My reaction yield is low, and I have a complex mixture of byproducts. What are the likely side reactions?
A3: Besides the formation of the regioisomer, other side reactions can lower the yield and complicate purification.
Potential Side Reactions:
-
Decarboxylation: If the reaction is performed at a high temperature, the starting material, 5-methylisoxazole-3-carboxylic acid, can undergo decarboxylation to form 5-methylisoxazole.[3]
-
Ring Opening: The isoxazole ring can be susceptible to opening under certain conditions, such as reductive environments, leading to the formation of enaminones or other open-chain byproducts.[6]
-
Dimerization of Nitrile Oxide: In the 1,3-dipolar cycloaddition route, the nitrile oxide intermediate can dimerize to form furoxans if it does not react efficiently with the alkyne.[7]
Troubleshooting:
-
Temperature Control: Maintain the recommended reaction temperature to avoid thermal decomposition and decarboxylation.
-
Reaction Conditions: Carefully control the reaction conditions, especially when using reducing agents.
-
In Situ Generation: For the 1,3-dipolar cycloaddition, ensure the slow, in-situ generation of the nitrile oxide in the presence of the alkyne to minimize its dimerization.
Impurity Profile and Analytical Data
The following table summarizes the potential impurities in the synthesis of this compound.
| Impurity Name | Structure | Typical Method of Detection | Notes |
| Methyl 3-methylisoxazole-5-carboxylate | ![]() | HPLC-UV, 1H NMR | Regioisomer with the same mass. Requires chromatographic separation for quantification. |
| 5-Methylisoxazole-3-carboxylic acid | ![]() | HPLC-UV, TLC | Unreacted starting material from the esterification step. |
| 5-Methylisoxazole | ![]() | GC-MS, 1H NMR | Decarboxylation byproduct. |
| Furoxan derivatives | ![]() | LC-MS, GC-MS | Byproducts from the dimerization of the nitrile oxide intermediate in the 1,3-dipolar cycloaddition route. |
Key Experimental Protocols
Synthesis of this compound via Esterification
This protocol describes the esterification of 5-methylisoxazole-3-carboxylic acid.
Materials:
-
5-Methylisoxazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
HPLC Method for Impurity Profiling
This method is suitable for the separation and quantification of this compound and its regioisomeric impurity.[2][3]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the synthesis and impurity analysis of this compound.
Caption: A logical troubleshooting guide for impurity identification and resolution.
References
- 1. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column | SIELC Technologies [sielc.com]
Technical Support Center: Improving the Stability of Methyl 5-methylisoxazole-3-carboxylate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Methyl 5-methylisoxazole-3-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability concern is the cleavage of the isoxazole ring. The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, leading to degradation of the compound.[1][2] This can be triggered by exposure to basic pH, elevated temperatures, and ultraviolet (UV) light.[1][3]
Q2: How does pH affect the stability of these compounds?
A2: this compound derivatives are generally more stable in acidic to neutral conditions and show increased degradation in basic environments.[1][4] Base-catalyzed hydrolysis can lead to the opening of the isoxazole ring.[1] For some isoxazole derivatives, the degradation rate increases significantly with higher pH.[4]
Q3: Are these compounds sensitive to light?
A3: Yes, isoxazole-containing compounds can be sensitive to light. UV irradiation can cause the isoxazole ring to collapse and rearrange, a process known as photoisomerization.[1] This photodegradation can lead to the formation of various byproducts and a loss of the desired compound. It is advisable to protect solutions and solid samples from direct light, especially during long-term storage and light-sensitive experiments.
Q4: What is the impact of temperature on the stability of these derivatives?
A4: Elevated temperatures can accelerate the degradation of this compound derivatives. The rate of hydrolysis, particularly under basic conditions, is known to increase with temperature.[1] For long-term storage, it is recommended to keep the compounds in a cool and dry place. For solutions, refrigeration or freezing may be appropriate, depending on the solvent and the specific derivative's properties.
Q5: Can the solvent used for dissolving the compound affect its stability?
A5: Yes, the choice of solvent is crucial. Protic solvents, especially under basic conditions, can facilitate the hydrolysis of the isoxazole ring. It is important to use dry, aprotic solvents when possible, especially for long-term storage of solutions. For aqueous buffers, it is critical to control the pH and consider the buffer's composition, as some buffer components might catalyze degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield during synthesis or work-up | Reactant decomposition due to harsh basic conditions or high temperatures. | - Use milder bases (e.g., organic bases instead of strong inorganic bases).- Maintain lower reaction and work-up temperatures.- Minimize the duration of exposure to basic conditions. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of a stored sample | Degradation of the compound due to improper storage conditions (exposure to light, moisture, or non-optimal pH). | - Store the compound in a dark, dry place, preferably under an inert atmosphere.- For solutions, use amber vials and store at a low temperature.- If in an aqueous buffer, ensure the pH is in the stable range (typically acidic to neutral). |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | - Prepare fresh solutions of the compound for each experiment.- Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature, pH).- Consider using a more stable analog or a formulation that protects the compound. |
| Precipitation of the compound from solution over time | The compound may be degrading into less soluble byproducts, or the initial solvent may not be suitable for long-term storage. | - Characterize the precipitate to determine if it is a degradation product.- If it is a degradation product, address the underlying stability issue (see above).- If it is the parent compound, screen for a more suitable solvent system for storage. |
Data on Isoxazole Derivative Stability
Table 1: Illustrative pH-Dependent Degradation of an Isoxazole Derivative
Data presented is for N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone in aqueous solution at 35°C and is intended for illustrative purposes.[5]
| pH | Pseudo-first-order rate constant (k, h⁻¹) |
| 0.65 | 0.20 |
| 1.00 | 0.09 |
| 2.00 | 0.01 |
| 3.50 - 7.50 | pH-independent (approx. 1.34 x 10⁻³) |
Table 2: Illustrative Photodegradation Data for Isoxazole
This data is for the parent isoxazole compound and serves as an example of its photosensitivity.[3]
| Parameter | Value | Conditions |
| Photodegradation Quantum Yield (Φ) | 55.8 mmol·ein⁻¹ | In ultrapure water, pH 8, UV254 photolysis |
| Rate constant with OH radicals | 2.15 x 10⁹ L·mol⁻¹·s⁻¹ | In MilliQ water |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
This protocol provides a framework for evaluating the stability of a this compound derivative at different pH values.
1. Materials:
- Your this compound derivative
- Buffers of various pH values (e.g., pH 4, 7, 9)
- Acetonitrile or other suitable organic solvent
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- Constant temperature incubator or water bath
2. Procedure:
- Prepare a stock solution of your compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
- In separate amber vials, add a small aliquot of the stock solution to each pH buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal to avoid altering the buffer's properties.
- Immediately after preparation (t=0), take a sample from each vial and analyze it by HPLC to determine the initial concentration of your compound.
- Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw samples from each vial and analyze them by HPLC.
- Plot the concentration of the compound as a function of time for each pH.
- Calculate the degradation rate constant (k) for each pH condition.
Protocol 2: General Procedure for Assessing Photostability
This protocol is based on ICH Q1B guidelines and is designed to assess the stability of your compound under light exposure.
1. Materials:
- Your this compound derivative (solid and in solution)
- Photostability chamber with a calibrated light source (providing both UV and visible light)
- Transparent and opaque containers (e.g., clear and amber glass vials)
- HPLC system
2. Procedure:
- Place a sample of the solid compound in a transparent container.
- Prepare a solution of the compound in a suitable solvent and place it in a transparent container.
- As a control, place identical samples (solid and solution) in opaque containers to shield them from light.
- Expose all samples to the light source in the photostability chamber for a specified duration (e.g., according to ICH guidelines, an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
- After the exposure period, analyze both the light-exposed and control samples by HPLC.
- Compare the chromatograms of the exposed and control samples to identify any degradation products and to quantify the loss of the parent compound.
Visualizations
Signaling Pathway
Derivatives of this compound are often used as scaffolds in the development of kinase inhibitors. A common target is the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates this pathway and the potential point of inhibition by a hypothetical isoxazole-based drug.[1][3]
Caption: RAF/MEK/ERK signaling pathway with inhibition point.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the stability of a this compound derivative.
Caption: Workflow for stability testing of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Reaction monitoring techniques for "Methyl 5-methylisoxazole-3-carboxylate" formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and reaction monitoring of Methyl 5-methylisoxazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and versatile method for synthesizing the 5-methylisoxazole-3-carboxylate core is through a 1,3-dipolar cycloaddition reaction.[1][2] This typically involves the reaction of a nitrile oxide with an alkyne. For the synthesis of the title compound, this would involve the cycloaddition of a propiolate ester with a nitrile oxide derived from acetaldehyde oxime. Subsequently, the resulting ester can be transesterified or the corresponding carboxylic acid can be esterified to yield the final methyl ester. A common precursor, 5-methylisoxazole-3-carboxylic acid, can be synthesized through various cyclization reactions.[1]
Q2: What are the recommended techniques for monitoring the formation of this compound?
A2: The progress of the reaction can be effectively monitored using standard chromatographic and spectroscopic techniques. Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative monitoring of the reaction's progress. High-Performance Liquid Chromatography (HPLC) offers quantitative analysis of the reaction mixture, allowing for the determination of conversion and yield. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for structural confirmation of the product and for identifying any impurities or byproducts.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system is crucial for effective separation. A common solvent system for compounds of similar polarity is a mixture of hexane and ethyl acetate.[3] Recrystallization from a suitable solvent can also be employed to obtain a highly pure solid product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and monitoring of this compound.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation in 1,3-dipolar cycloaddition | - Inactive nitrile oxide precursor.- Unsuitable reaction temperature.- Inappropriate solvent. | - Ensure the purity of the nitrile oxide precursor (e.g., aldoxime).- Optimize the reaction temperature; some cycloadditions require heating.[2]- Screen different solvents to find the optimal medium for the reaction. |
| Formation of byproduct (furoxan) in 1,3-dipolar cycloaddition | - Dimerization of the nitrile oxide. | - Generate the nitrile oxide in situ in the presence of the dipolarophile to minimize self-condensation.- Use a slow addition of the reagent that generates the nitrile oxide. |
| Incomplete esterification of 5-methylisoxazole-3-carboxylic acid | - Equilibrium not shifted towards the product.- Insufficient catalyst.- Presence of water in the reaction mixture. | - Use a large excess of methanol to drive the equilibrium forward.- Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.- Use a Dean-Stark apparatus to remove water as it is formed. |
| Difficulty in isolating the product after work-up | - Product is soluble in the aqueous phase.- Emulsion formation during extraction. | - Saturate the aqueous layer with brine (NaCl) to decrease the polarity and improve extraction efficiency.- Break up emulsions by adding a small amount of brine or by centrifugation. |
Reaction Monitoring Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots on TLC plate | - Sample is too concentrated.- The compound is acidic or basic. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. |
| Reactant and product spots have very similar Rf values on TLC | - The chosen solvent system does not provide adequate separation. | - Experiment with different solvent systems of varying polarities. A common starting point is a mixture of hexane and ethyl acetate; the ratio can be adjusted to optimize separation.[3][4] |
| No visible spots on the TLC plate under UV light | - The compounds are not UV-active.- The sample is too dilute. | - Use a staining reagent (e.g., potassium permanganate, iodine) to visualize the spots.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| Broad or tailing peaks in HPLC analysis | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Use a guard column and ensure the mobile phase is filtered.- Inject a smaller volume or a more dilute sample. |
Experimental Protocols
Synthesis of 5-Methylisoxazole-3-carboxylic Acid
A common precursor for the final product can be synthesized via the reaction of ethyl 2,4-dioxopentanoate with hydroxylamine hydrochloride.
-
Step 1: Synthesis of Ethyl 2,4-dioxopentanoate: Sodium metal (1.61 g, 70 mmol) is carefully added to absolute ethanol (150 mL) at room temperature under a nitrogen atmosphere. Once all the sodium has dissolved, a mixture of acetone (4.4 mL, 60 mmol) and diethyl oxalate (8.14 mL, 60 mmol) is added dropwise over 2 minutes. The resulting mixture is stirred for an additional hour. The reaction is then cooled to 0°C, and a mixture of concentrated sulfuric acid and ice is added until the solution becomes cloudy and yellow. The mixture is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2,4-dioxopentanoate.[5]
-
Step 2: Cyclization to Ethyl 5-methylisoxazole-3-carboxylate: To a stirred solution of hydroxylamine hydrochloride (302 mg, 4.34 mmol) in ethanol (8 mL) at 23°C, ethyl 2,4-dioxopentanoate (from the previous step) is added. The mixture is heated to reflux for 2 hours. After cooling to room temperature, the reaction is quenched with water and aqueous sodium bicarbonate solution. The mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give ethyl 5-methylisoxazole-3-carboxylate.[5]
-
Step 3: Hydrolysis to 5-Methylisoxazole-3-carboxylic acid: The ethyl ester (521.5 mg, 3.36 mmol) is dissolved in a mixture of THF (10 mL) and 1N aqueous LiOH (8.4 mL). The mixture is heated to reflux for 20 minutes. After cooling, the pH is adjusted to 3 with saturated citric acid solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 5-methylisoxazole-3-carboxylic acid.[5]
Esterification to this compound (Fischer Esterification)
This protocol is a general procedure for Fischer esterification and should be optimized for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisoxazole-3-carboxylic acid (1.0 eq.) in an excess of methanol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%) or p-toluenesulfonic acid.
-
Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or HPLC until the starting carboxylic acid is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Isolation of Crude Product: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Analytical Data for Reaction Components
| Compound | Molecular Formula | Molecular Weight | Monitoring Technique | Typical Parameters |
| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 127.10 | TLC (Hexane:Ethyl Acetate = 3:1) | Rf = ~0.1-0.2 |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 6.7 (s, 1H, isoxazole-H), 2.5 (s, 3H, CH₃) | |||
| This compound | C₆H₇NO₃ | 141.12 | HPLC (Newcrom R1 column) | Mobile Phase: Acetonitrile/Water/Phosphoric Acid |
| ¹H NMR (CDCl₃) | δ ~6.4 (s, 1H, isoxazole-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃) | |||
| ¹³C NMR (CDCl₃) | δ ~171, 160, 158, 105, 52, 12 | |||
| Ethyl 5-methylisoxazole-3-carboxylate | C₇H₉NO₃ | 155.15 | ¹H NMR (CDCl₃) | δ 6.36 (s, 1H), 4.37 (q, 2H), 2.44 (s, 3H), 1.35 (t, 3H)[5] |
| ¹³C NMR (CDCl₃) | δ 171, 160, 158, 105, 62, 14, 12[5] |
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Caption: Logical troubleshooting flow for common issues in the synthesis and monitoring process.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Isoxazole Esters: Spotlight on Methyl 5-methylisoxazole-3-carboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the performance of isoxazole esters and related compounds in various biological assays, with a particular focus on derivatives of the 5-methylisoxazole-3-carboxylate core structure. Due to a lack of publicly available direct comparative studies on Methyl 5-methylisoxazole-3-carboxylate, this guide leverages data from closely related analogues, such as carboxamides, to provide valuable insights for researchers in the field.
Anticancer and Cytotoxic Activities
The following table summarizes the cytotoxic activity of various isoxazole derivatives against several human cancer cell lines, providing a comparative perspective on the potential of this chemical class.
Table 1: Anticancer Activity of Isoxazole Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-Methylisoxazole-3-carboxamide Derivative 1 | Vero | >1000 | [2] |
| 5-Methylisoxazole-3-carboxamide Derivative 1 | HepG2 | >1000 | [2] |
| 5-Methylisoxazole-3-carboxamide Derivative 2 | Vero | >1000 | [2] |
| 5-Methylisoxazole-3-carboxamide Derivative 2 | HepG2 | >1000 | [2] |
Note: The data above is for 5-methylisoxazole-3-carboxamide derivatives, not the methyl ester. High IC50 values against Vero (normal kidney epithelial) and HepG2 (liver cancer) cell lines in this particular study suggest a good safety profile for these specific derivatives.[2]
Antimicrobial Activity
The 5-methylisoxazole-3-carboxylate scaffold is a key component in a variety of compounds exhibiting significant antimicrobial properties. Research into 5-methylisoxazole-3-carboxamide derivatives has revealed potent antitubercular and antibacterial activities.
Table 2: Antimicrobial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives (MIC in µM)
| Compound | M. tuberculosis H37Rv | B. subtilis | E. coli | Reference |
| Derivative 9 | 6.25 | 6.25 | - | [2] |
| Derivative 10 | 3.125 | - | - | [2] |
| Derivative 13 | 6.25 | 6.25 | - | [2] |
| Derivative 14 | 3.125 | - | - | [2] |
| Derivative 15 | - | 12.5 | - | [2] |
| Derivative 17 | - | 12.5 | - | [2] |
| Derivative 19 | - | 6.25 | - | [2] |
| Derivative 20 | - | 6.25 | - | [2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
These findings underscore the potential of the 5-methylisoxazole-3-carboxylate core in the development of novel antimicrobial agents.[2]
Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxic activity of the isoxazole derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5][6][7]
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 2 x 106 cells/well and incubated to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[7]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for another 4 hours to allow for formazan crystal formation.[3][7]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).[4][7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[3][4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[7]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the isoxazole derivatives against various microbial strains is typically determined using the broth microdilution method.[8][9][10][11][12]
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Solutions: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways
Certain isoxazole derivatives are known to exert their biological effects by modulating specific signaling pathways. A prominent example is the immunosuppressive drug leflunomide, whose active metabolite, teriflunomide, is an isoxazole derivative. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the pyrimidine pool, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes. This mechanism of action is central to its use in treating autoimmune diseases.
While it is not confirmed that this compound or its close analogues act via the same mechanism, the known activity of other isoxazole-containing compounds on this pathway makes it a plausible area for future investigation.
References
- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
In Vitro Anticancer Activity of Methyl 5-methylisoxazole-3-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds, with isoxazole derivatives emerging as a promising class of compounds. This guide provides a comparative analysis of the in vitro anticancer activity of derivatives synthesized from the starting material, Methyl 5-methylisoxazole-3-carboxylate. The focus is on thieno[3,2-d]pyrimidine derivatives, which have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cancer cell growth and survival.
Comparison of Anticancer Activity
While direct comparative studies on a series of anticancer agents derived from this compound are not extensively available in the public domain, research on structurally similar thienopyrimidine compounds provides valuable insights into their potential efficacy. The following table summarizes the in vitro anticancer and kinase inhibitory activities of a series of synthesized thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives, which share a core structure with compounds derivable from this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Kinase Target | IC50 (µM) |
| 9a | HepG-2 (Liver) | 12.32 ± 0.96 | PI3Kα | 9.47 ± 0.63 |
| A549 (Lung) | 11.30 ± 1.19 | mTOR | > 50 | |
| PC-3 (Prostate) | 14.69 ± 1.32 | |||
| MCF-7 (Breast) | 9.80 ± 0.93 | |||
| 15a | HepG-2 (Liver) | 20.43 ± 1.51 | PI3Kα | 15.64 ± 1.28 |
| A549 (Lung) | 23.16 ± 1.83 | mTOR | > 50 | |
| PC-3 (Prostate) | 25.38 ± 2.04 | |||
| MCF-7 (Breast) | 18.72 ± 1.45 | |||
| 9b | HepG-2 (Liver) | > 50 | - | - |
| A549 (Lung) | > 50 | |||
| PC-3 (Prostate) | > 50 | |||
| MCF-7 (Breast) | > 50 | |||
| 15b | HepG-2 (Liver) | > 50 | - | - |
| A549 (Lung) | > 50 | |||
| PC-3 (Prostate) | > 50 | |||
| MCF-7 (Breast) | > 50 |
Data adapted from a study on novel thienopyrimidine derivatives as PI3Kα inhibitors[1]. Compounds 9a and 15a, with a thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine core respectively, demonstrated the most promising inhibitory activity.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro PI3Kα Enzyme Assay
This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a specific period (e.g., 60 minutes) at room temperature to allow for the enzymatic reaction to occur.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured, and the IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.
Visualizing the Synthesis and Mechanism of Action
To understand the synthesis pathway and the mechanism of action of these anticancer agents, the following diagrams are provided.
Caption: Experimental workflow from starting material to IC50 determination.
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
References
Structure-Activity Relationship of 5-Methylisoxazole-3-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-methylisoxazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of molecules across various therapeutic targets, supported by experimental data and detailed protocols.
Antitubercular Activity
A series of 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The results, summarized in the table below, highlight key structural requirements for potent antitubercular activity.[1]
SAR Analysis of Antitubercular 5-Methylisoxazole-3-Carboxamides
| Compound ID | R Group (Substituent on Carboxamide Nitrogen) | MIC (µM)[1] |
| 9 | 2-chloro-5-nitrobenzoyl | 6.25 |
| 10 | 2,4-dichlorobenzoyl | 3.125 |
| 13 | 4-chloro-2-nitrobenzoyl | 6.25 |
| 14 | 2,5-dichlorobenzoyl | 3.125 |
| 15 | 2-hydroxyphenyl | >50 |
| 17 | 4-hydroxyphenyl | 12.5 |
| 19 | 2,4-dinitrophenyl | 6.25 |
| 20 | 4-nitrophenyl | 6.25 |
Key Findings:
-
Benzoyl Substituents: The presence of a substituted benzoyl group on the carboxamide nitrogen is crucial for activity.
-
Halogenation: Dichloro-substituted benzoyl derivatives (compounds 10 and 14 ) exhibited the most potent activity, with MIC values of 3.125 µM.[1]
-
Nitro Group: The presence of a nitro group, particularly in combination with a chloro substituent (compounds 9 and 13 ), also conferred significant activity.[1]
-
Hydroxyphenyl Substituents: Simple hydroxyphenyl substituents (compounds 15 and 17 ) resulted in a significant loss of activity, indicating that electron-withdrawing groups on the aromatic ring are preferred.[1]
Kinase Inhibition
While specific SAR studies on 5-methylisoxazole-3-carboxamides as kinase inhibitors are limited, research on the broader class of isoxazole derivatives has identified them as potent inhibitors of c-Jun N-terminal kinase (JNK). Optimization of a related isoxazole scaffold revealed that substitution at the 4-position of the isoxazole ring is critical for potency and selectivity against p38 kinase. For instance, replacing a phenyl group with an N-methyl pyrazole group maintained JNK3 potency while significantly improving selectivity over p38.[2]
Anticancer Activity
Various isoxazole-carboxamide derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. For example, a series of 5-methyl-3-phenylisoxazole-4-carboxamides were evaluated against several cancer cell lines, with some compounds showing potent activity. One derivative, substituted with a trifluoromethoxy)phenyl group, was particularly active against the B16F1 melanoma cell line with an IC50 of 0.079 µM.[3] Generally, the nature and position of substituents on the phenyl rings play a significant role in determining the anticancer potency.[3][4]
TRPV1 Antagonism
Isoxazole-3-carboxamides have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain signaling. Structure-activity studies revealed that substitution of the isoxazole-3-carboxamide with a 1S, 3R-3-aminocyclohexanol motif resulted in a good balance of potency and solubility.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives
The synthesis of 5-methylisoxazole-3-carboxamide derivatives typically follows a straightforward two-step procedure.[1]
References
- 1. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espublisher.com [espublisher.com]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 5-Methylisoxazole-3-carboxylate and Leflunomide's Isoxazole-4-carboxamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical features and biological activities of the Methyl 5-methylisoxazole-3-carboxylate scaffold and the well-established isoxazole-4-carboxamide scaffold found in the immunosuppressive drug Leflunomide. This analysis is supported by available experimental data and detailed methodologies for key assays.
Executive Summary
Leflunomide, a cornerstone in the treatment of rheumatoid arthritis, functions as a prodrug. Its isoxazole-4-carboxamide scaffold undergoes metabolic ring opening to form the active metabolite teriflunomide, a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This inhibition blocks the de novo pyrimidine synthesis pathway, thereby suppressing the proliferation of rapidly dividing cells like lymphocytes.
In contrast, emerging research on the isomeric 5-methylisoxazole-3-carboxamide scaffold, a close structural analog of this compound, indicates a significant divergence in its biological properties. Studies suggest that this scaffold does not inhibit DHODH and exhibits a different metabolic fate, potentially leading to a distinct and more favorable toxicity profile. While specific quantitative data for this compound is limited in publicly accessible literature, the available information on its parent carboxylic acid and related amide derivatives points towards potential anti-inflammatory and other biological activities, warranting further investigation into its mechanism of action.
Chemical Structures
The key difference between the two scaffolds lies in the position of the carboxamide/carboxylate group on the isoxazole ring.
Caption: Chemical structures of the core scaffolds.
Comparative Biological Data
Table 1: Mechanism of Action and Metabolism
| Feature | Leflunomide (Isoxazole-4-carboxamide Scaffold) | 5-Methylisoxazole-3-carboxamide Derivatives |
| Primary Target | Dihydroorotate Dehydrogenase (DHODH) | Not DHODH |
| Active Form | Teriflunomide (via isoxazole ring opening) | Parent compound and metabolites from amide bond cleavage |
| Metabolic Pathway | Isoxazole ring cleavage | Cleavage of the amide bond |
| Effect on Pyrimidine Synthesis | Inhibition of de novo synthesis | No inhibition of DHODH reported |
Table 2: Reported Biological Activities and Toxicity
| Parameter | Leflunomide | 5-Methylisoxazole-3-carboxamide Derivatives |
| Primary Activity | Immunosuppression, Anti-inflammatory | Anti-inflammatory, Antitubercular, Antibacterial |
| Toxicity Profile | Potential for hepatotoxicity and teratogenicity | Reported lower acute toxicity compared to Leflunomide |
Signaling Pathways
The signaling pathways affected by these two scaffolds are fundamentally different based on current understanding.
Caption: Leflunomide's Mechanism of Action.
For the this compound scaffold, a definitive signaling pathway has not been elucidated, as it does not appear to target DHODH. Its reported anti-inflammatory and other biological activities likely stem from interactions with other cellular targets.
Experimental Protocols
Detailed methodologies for key experiments relevant to the comparison of these scaffolds are provided below.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against the DHODH enzyme.
Principle: This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. A decrease in absorbance at 600-650 nm indicates enzyme activity.
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compound and vehicle control (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer and varying concentrations of the test compound. Include a vehicle-only control.
-
Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.
-
Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode.
-
Calculate the initial reaction velocity for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of a test compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Human cell line (e.g., a relevant cancer cell line or immune cells)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
Test compound and vehicle control
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: General workflow for in vitro assays.
Conclusion
Validation of Isoxazole-Based Inhibitors: A Comparative Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of targeted inhibitors. This guide provides an objective comparison of isoxazole-based inhibitors against other established alternatives, focusing on their mechanism of action and performance in key experimental assays. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided to support the validation of these compounds.
Comparative Analysis of Inhibitor Potency
The following tables present a comparative summary of the inhibitory potency of isoxazole-based compounds against their respective targets, alongside established alternative inhibitors.
Cyclooxygenase-2 (COX-2) Inhibition
Target Background: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a cornerstone in the treatment of inflammation and pain.
| Inhibitor Class | Compound | Target | Assay Type | IC50 (µM) | Reference |
| Isoxazole-based | Isoxazole Derivative A | COX-2 | In vitro enzyme assay | 0.039 - 0.065 | [1] |
| Alternative | Celecoxib | COX-2 | In vitro enzyme assay | 0.055 | [1] |
Note: The IC50 values for the isoxazole derivatives and Celecoxib were determined in the same study, allowing for a direct comparison.[1]
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
Target Background: p38 MAPK is a key protein kinase involved in cellular responses to stress and inflammation. Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.
| Inhibitor Class | Compound | Target | Assay Type | IC50 (nM) | Reference |
| Isoxazole-based | Isoxazole Derivative B | p38α | Kinase activity assay | ~130 | [2] |
| Alternative | BIRB 796 (Doramapimod) | p38α | Kinase activity assay | 38 | [3][4] |
Note: The IC50 values for the isoxazole derivative and BIRB 796 are from different studies and should be interpreted with caution.
Heat Shock Protein 90 (HSP90) Inhibition
Target Background: Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival.
| Inhibitor Class | Compound | Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| Isoxazole-based | Isoxazole Derivative C | HSP90 | MCF-7 | Cytotoxicity (MTT) | 14.74 | [5] |
| Alternative | Tanespimycin (17-AAG) | HSP90 | MCF-7 | Cytotoxicity (MTT) | 0.1 | [5] |
Note: The IC50 values for the isoxazole derivative and Tanespimycin were determined in the same study, providing a direct comparison of their cytotoxic effects.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of inhibitor performance.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The resulting color change is measured spectrophotometrically to determine enzyme activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of hemin, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, hemin, and either ovine COX-1 or human recombinant COX-2 enzyme. Add the test compound (isoxazole-based inhibitor or alternative) at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Signal Detection: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the concentration of the inhibitor that causes 50% inhibition (IC50) of enzyme activity.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the ATP site of a kinase.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP site. In the absence of an inhibitor, FRET occurs between the Eu-donor and the tracer-acceptor. An inhibitor competes with the tracer for binding to the ATP site, resulting in a loss of FRET.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of the Eu-labeled antibody, the kinase of interest (e.g., p38 MAPK), and the fluorescently labeled ATP-competitive tracer.
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations. Then, add a pre-mixed solution of the kinase and the Eu-labeled antibody.
-
Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.[6][7][8][9][10]
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., isoxazole-based HSP90 inhibitor or Tanespimycin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[11][12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their validation.
References
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In vivo efficacy studies of compounds derived from "Methyl 5-methylisoxazole-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Performance
This guide provides a comparative analysis of the in vivo efficacy of two distinct compounds derived from the "Methyl 5-methylisoxazole-3-carboxylate" scaffold: UTL-5b, an anti-inflammatory and anti-arthritic agent, and the fluorophenyl-isoxazole-carboxamide derivative 2a, an antioxidant compound. The data presented is based on preclinical studies and aims to offer a clear comparison of their biological activities and experimental validation.
Compound Performance: A Head-to-Head Comparison
The following tables summarize the key quantitative data from in vivo efficacy studies of UTL-5b and compound 2a.
Table 1: Anti-Inflammatory and Anti-Arthritic Efficacy of UTL-5b
| Parameter | Animal Model | Dosage | Efficacy | Reference |
| Paw Edema Reduction | Carrageenan-Induced Edema (Rat) | Not Specified | Better anti-inflammatory effect compared to leflunomide | |
| Clinical Score Reduction | Collagen-Induced Arthritis (Mouse) | 30 mg/kg | Amelioration of disease early in the trial, but lost statistical significance over time. | |
| 60 mg/kg | Reduced clinical disease parameters sustained over a ten-week trial. | |||
| TNF-α Inhibition | Lipopolysaccharide (LPS)-Induced Septic Shock (Mouse) | Not Specified | Markedly reduced serum TNF-α levels and increased survival rates. |
Table 2: Antioxidant Efficacy of Fluorophenyl-isoxazole-carboxamide 2a
| Parameter | Animal Model | Dosage | Efficacy | Reference |
| Total Antioxidant Capacity (TAC) | Male Mice | 5 mg/kg and 10 mg/kg | Two-fold greater TAC compared to the positive control, Quercetin (10 mg/kg). |
Delving into the Data: Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
UTL-5b: Anti-Inflammatory and Anti-Arthritic Studies[1]
1. Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction: Subplantar injection of 1% carrageenan in saline into the right hind paw.
-
Treatment: UTL-5b, leflunomide, or vehicle administered orally prior to carrageenan injection.
-
Endpoint Measurement: Paw volume was measured using a plethysmometer at various time points post-carrageenan injection. The percentage of edema inhibition was calculated.
2. Collagen-Induced Arthritis (CIA) in Mice:
-
Animal Model: DBA/1J mice.
-
Induction: Primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection was given 21 days later.
-
Treatment: Oral administration of UTL-5b (30 mg/kg or 60 mg/kg) or vehicle, starting from the day of the booster injection.
-
Endpoint Measurement: Clinical signs of arthritis were scored for each paw on a scale of 0-4. The mean arthritic score was calculated over the ten-week trial period.
3. Lipopolysaccharide (LPS)-Induced Septic Shock in Mice:
-
Animal Model: Male BALB/c mice.
-
Induction: Intraperitoneal (i.p.) injection of a lethal dose of LPS and D-galactosamine.
-
Treatment: Oral administration of UTL-5b prior to LPS/D-galactosamine injection.
-
Endpoint Measurement: Serum TNF-α levels were measured by ELISA. Survival rates were monitored.
Fluorophenyl-isoxazole-carboxamide 2a: Antioxidant Study[2][3]
-
Animal Model: 20 male mice.
-
Grouping: Animals were divided into four groups: a negative control group, a positive control group (Quercetin, 10 mg/kg), and two treatment groups receiving compound 2a at 5 mg/kg and 10 mg/kg.
-
Treatment: Compounds were administered via intraperitoneal injection.
-
Endpoint Measurement: Blood samples were collected to determine the Total Antioxidant Capacity (TAC). The results for the treatment groups were compared to the positive control.
Visualizing the Science: Diagrams and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model to evaluate UTL-5b.
Caption: Workflow for the in vivo antioxidant activity assessment of compound 2a.
Caption: Proposed mechanism of action for UTL-5b in reducing inflammation.
A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of the isoxazole core is a critical step in the creation of numerous pharmaceuticals and biologically active compounds.[1][2][3][4][5] This guide provides a head-to-head comparison of various catalytic systems for isoxazole synthesis, supported by experimental data to aid in catalyst selection and methods development. The isoxazole motif is a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms and is a key structural component in a wide array of natural products and synthetic molecules with diverse biological activities.[1][2][3][4][5]
The development of efficient and versatile catalytic methods for the synthesis of substituted isoxazoles is a significant focus in organic chemistry.[1][2] This comparison focuses on some of the most prevalent and effective catalytic systems, including those based on gold, copper, palladium, and organocatalysts.
Performance Comparison of Catalytic Systems
The choice of catalyst has a profound impact on the yield, reaction conditions, and substrate scope of isoxazole synthesis. The following table summarizes the performance of different catalysts in various isoxazole synthesis reactions, providing a basis for comparison.
| Catalyst/Method | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Gold-Catalyzed | |||||||
| AuCl₃ | α,β-Acetylenic Oximes | Cycloisomerization | 1 | Dichloromethane | 30 | - | up to 93 |
| JohnphosAuCl/AgSbF₆ | 4-Amino-5-(2-phenylethynyl)isoxazole derivative | Intramolecular SEAr | 5 | 1,2-Dichloroethane | 60 | 3 | 84 |
| Copper-Catalyzed | |||||||
| CuCl | Propargylamines | Oxidation/Intramolecular Cyclization | - | - | - | - | - |
| Copper Nanoparticles | - | Multi-step transformations | - | - | - | - | - |
| Palladium-Catalyzed | |||||||
| Pd₂(dba)₃/Tri(2-furyl)phosphine | N-propargylamides, Aryl iodides | Coupling/Cyclization | 2.5 | Dioxane | - | - | - |
| Iron/Palladium System | Propargylic alcohols | Four-step sequence | - | - | - | - | High |
| Organocatalyzed | |||||||
| Hexamine | Aryl aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate | Multicomponent Reaction | - | Ethanol:Water | - | - | Excellent |
| Pyruvic Acid | Hydroxylamine hydrochloride, Benzaldehyde derivatives, Ethyl acetoacetate | One-pot three-component | 5 | Water | - | - | up to 96 |
| Itaconic Acid | Hydroxylamine hydrochloride, Aromatic aldehydes, Ethyl acetoacetate | Multicomponent Reaction | - | Water | 50 | 0.25 | 95 |
| Miscellaneous | |||||||
| Hypervalent Iodine | Alkyne/alkene-tethered aldoximes | Intramolecular Oxidative Cycloaddition | 10 | - | - | - | up to 94 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
Protocol 1: Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes
This procedure is a representative example of a gold-catalyzed cycloisomerization to form substituted isoxazoles.[6]
-
Materials:
-
α,β-Acetylenic oxime (1.0 mmol)
-
AuCl₃ (0.01 mmol, 1 mol%)
-
Anhydrous dichloromethane (5 mL)
-
-
Procedure:
-
To a solution of the α,β-acetylenic oxime in anhydrous dichloromethane, add AuCl₃.
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.
-
Protocol 2: Palladium-Catalyzed Synthesis of Trisubstituted Isoxazoles
This procedure exemplifies a sequential iron and palladium-catalyzed four-step synthesis from propargylic alcohols.[5]
-
Materials:
-
Propargylic alcohol (1.0 mmol)
-
Iron catalyst
-
Palladium catalyst
-
Other reagents and solvents as required for the specific four-step sequence.
-
-
Procedure:
-
The synthesis is carried out as a one-pot, four-step sequence involving iron and palladium catalysis.
-
The specific reagents and conditions for each step (e.g., oxidation, addition, cyclization) should be followed as per the detailed literature procedure.
-
The reaction progress is monitored at each stage.
-
After the final step, the reaction mixture is worked up by quenching, extraction with an organic solvent, and drying.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Protocol 3: Organocatalyzed Multicomponent Synthesis of Isoxazol-5(4H)-ones
This protocol describes an environmentally friendly, one-pot synthesis of isoxazole derivatives using an organocatalyst.[3]
-
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Hexamine (as catalyst)
-
Ethanol:Water solvent mixture
-
-
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and a catalytic amount of hexamine in an ethanol:water mixture.
-
Stir the reaction mixture at the appropriate temperature (as optimized in the literature).
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the collected solid with cold ethanol or water and dry to obtain the pure product.
-
Visualization of Experimental Workflow and Catalytic Cycles
The following diagrams illustrate a general workflow for catalyst screening in isoxazole synthesis and a simplified representation of catalyst comparison logic.
Caption: General workflow for catalyst screening in isoxazole synthesis.
Caption: Logical framework for comparing catalysts for isoxazole synthesis.
Summary and Outlook
The synthesis of isoxazoles can be achieved through a variety of catalytic methods, each with its own advantages and limitations. Gold catalysts have shown remarkable efficiency, particularly in cycloisomerization and intramolecular reactions, often proceeding under mild conditions.[6][7][8][9][10] Copper catalysts are widely used and offer a cost-effective approach with good functional group tolerance.[2][11] Palladium catalysts are highly versatile and well-established for cross-coupling and multi-step transformations leading to complex isoxazoles.[5][12][13] Metal-free approaches, including the use of organocatalysts, provide valuable alternatives, avoiding potential metal contamination in the final products and often employing greener reaction conditions.[3][14][15]
The selection of an optimal catalyst and method will depend on the specific target molecule, available starting materials, and desired reaction conditions. The data and protocols presented in this guide serve as a starting point for researchers to navigate the diverse landscape of catalytic isoxazole synthesis and to develop robust and efficient synthetic routes for their applications.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes [organic-chemistry.org]
- 7. Gold(I)-Catalyzed Intramolecular SEAr Reaction: Efficient Synthesis of Isoxazole-Containing Fused Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The palladium and copper contrast: a twist to products of different chemotypes and altered mechanistic pathways - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Methyl 5-methylisoxazole-3-carboxylate: A Step-by-Step Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the proper handling and disposal of chemical reagents like Methyl 5-methylisoxazole-3-carboxylate are paramount for ensuring a safe working environment and regulatory compliance. This guide provides a detailed protocol for the safe disposal of this compound, minimizing risks to personnel and the environment.
Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling during disposal. According to safety data sheets, it can cause skin and serious eye irritation, as well as respiratory tract irritation.[1] Adherence to personal protective equipment (PPE) guidelines is mandatory throughout the handling and disposal process.
Summary of Key Safety Data:
| Parameter | Value | Reference |
| CAS Number | 19788-35-3 | [1] |
| Chemical Formula | C6H7NO3 | [1] |
| GHS Hazard Classifications | Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 | [1] |
| Recommended PPE | Protective gloves, eye protection/face protection, respiratory protection when dusts are generated.[2][3][4] | |
| In case of contact | Eyes: Wash out immediately with fresh running water. Seek medical attention. Skin: Flush skin and hair with running water. Seek medical attention in case of irritation.[1] |
Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations.[2] The primary principle is to avoid mixing it with other waste and to keep it in its original or a suitably labeled container.[2]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE) Verification: Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][4]
-
Container Management:
-
Ensure the waste container is clearly and accurately labeled as "Waste this compound."
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
-
Waste Collection:
-
Disposal Execution:
-
The final disposal of the waste must be carried out by a licensed and approved waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
Dispose of the contents and the container in accordance with all applicable local, regional, national, and international regulations.[2][3][5]
-
-
Decontamination:
-
Thoroughly decontaminate any tools or equipment used in the handling of the chemical after use.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 5-methylisoxazole-3-carboxylate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Methyl 5-methylisoxazole-3-carboxylate (CAS No. 19788-35-3). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following protocols for personal protective equipment (PPE), chemical handling, and waste disposal are designed to provide clear, step-by-step guidance for all laboratory personnel.
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, which is a solid in powder or crystal form.
| PPE Category | Recommended Equipment | Relevant Standards |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn in situations with a higher risk of dust generation. | OSHA 29 CFR 1910.133, EN 166 |
| Hand Protection | Chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and employ proper glove removal technique. For prolonged contact or in case of a spill, heavier-duty gloves should be used. | EN 374 |
| Body Protection | A standard laboratory coat is required. For procedures with a significant risk of dust generation, a disposable coverall may be necessary to prevent contamination of personal clothing. | N/A |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. In cases of potential dust inhalation, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, P100, or FFP2/FFP3) should be used.[1] | NIOSH 42 CFR 84, EN 149, EN 143 |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Pre-Handling Preparations: 1.1. Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of the chemical to be used and the potential for dust generation. 1.2. Fume Hood Inspection: Ensure the chemical fume hood is functioning correctly and the airflow is adequate. 1.3. Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, within the fume hood to minimize movement in and out of the containment area. 1.4. Donning PPE: Put on all required personal protective equipment as specified in the table above before entering the designated handling area.
2. Handling Procedure: 2.1. Weighing and Transfer: 2.1.1. Perform all weighing and transfer operations within a certified chemical fume hood to control dust. 2.1.2. Use a spatula to carefully transfer the powdered or crystalline solid from its storage container to a tared weighing paper or vessel. 2.1.3. Avoid creating dust clouds by handling the material gently. 2.2. In Solution: 2.2.1. If dissolving the solid, add the solvent to the vessel containing the pre-weighed this compound slowly to prevent splashing. 2.2.2. Keep the container covered as much as possible during dissolution.
3. Post-Handling Actions: 3.1. Decontamination: Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. 3.2. Container Sealing: Securely seal the primary container of this compound. 3.3. Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Spill Response: In the event of a spill, evacuate the immediate area. For a small spill, and if it is safe to do so, cover the spill with an inert absorbent material, sweep it up, and place it in a sealed container for disposal. For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal:
-
Contaminated PPE: All disposable PPE, such as gloves and weighing papers, that have come into contact with this compound should be considered hazardous waste.
-
Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Residual Chemical Waste:
-
Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

